Vactosertib
Description
Properties
IUPAC Name |
2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCDSQATIJKQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010181 | |
| Record name | Vactosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352608-82-2 | |
| Record name | Vactosertib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352608822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vactosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vactosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VACTOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4O391P5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vactosertib's Impact on Cancer Stem Cell Proliferation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells endowed with properties of self-renewal, differentiation, and potent tumorigenicity, contributing significantly to therapeutic resistance and disease recurrence. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of these processes, often promoting a CSC phenotype in advanced cancers. Vactosertib (TEW-7197), a potent and orally bioavailable small molecule inhibitor, selectively targets the TGF-β type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5). By blocking this crucial node, this compound disrupts the canonical TGF-β/SMAD signaling cascade, thereby impeding CSC proliferation, attenuating stemness characteristics, and mitigating therapy-induced CSC enrichment. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of its quantitative effects on CSCs, detailed experimental protocols for its evaluation, and visualizations of the core biological and experimental processes.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression, metastasis, and the acquisition of stem-like properties in advanced stages.[1][2] this compound is a highly selective inhibitor of the TGFBR1/ALK5 kinase.[3][4][5]
Upon binding of the TGF-β ligand to its type II receptor (TGFBR2), TGFBR1/ALK5 is recruited and phosphorylated, becoming an active kinase. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor, regulating the expression of genes involved in cell differentiation, epithelial-to-mesenchymal transition (EMT), and stemness.[6]
This compound competitively inhibits the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3.[7] This blockade effectively halts the downstream signaling cascade, preventing the transcriptional changes that drive CSC characteristics.[7][8]
References
- 1. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Facebook [cancer.gov]
- 5. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The chemical and physical properties of Vactosertib
This in-depth technical guide provides a detailed overview of the chemical and physical properties, mechanism of action, and key experimental data for Vactosertib (also known as EW-7197 or TEW-7197), a potent and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a synthetic organic compound with the IUPAC name 2-fluoro-N-[[5-(6-methyl-2-pyridinyl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline.[1][4] Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C22H18FN7 | [1][4] |
| Molecular Weight | 399.4 g/mol | [1][4] |
| Exact Mass | 399.16077177 g/mol | [1] |
| CAS Number | 1352608-82-2 | [1][4] |
| IUPAC Name | 2-fluoro-N-[[5-(6-methyl-2-pyridinyl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline | [1] |
| Synonyms | EW-7197, TEW-7197, NOV-1301 | [5] |
| Appearance | Solid | [6] |
| pKa (Strongest Acidic) | 10.77 | [2] |
| pKa (Strongest Basic) | 4.59 | [2] |
| XLogP3 | 3.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Topological Polar Surface Area | 83.8 Ų | [1] |
Solubility
| Solvent | Solubility | Notes | Source |
| Water | < 1 mg/mL | Insoluble or slightly soluble | [6] |
| DMSO | 60 mg/mL (150.22 mM) | Sonication is recommended | [6] |
| Ethanol | 40 mg/mL (100.15 mM) | Sonication is recommended | [6] |
Stability
This compound is stable for at least three years when stored as a powder at -20°C. In solvent, it can be stored at -80°C for up to one year.[6]
Pharmacology and Mechanism of Action
This compound is a selective inhibitor of the serine/threonine kinase activity of the TGF-β type I receptor (ALK5) and also shows inhibitory activity against ALK4.[5][7] By inhibiting ALK5, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby preventing their translocation to the nucleus and subsequent regulation of target gene transcription.[8] This inhibition of the TGF-β/SMAD signaling pathway has been shown to suppress tumor growth, migration, and invasion, and to modulate the tumor microenvironment.[1][9]
Signaling Pathway
The TGF-β signaling pathway and the inhibitory action of this compound are depicted in the following diagram.
Pharmacokinetics
This compound is orally bioavailable and is rapidly absorbed.[10][11] Pharmacokinetic parameters from a first-in-human phase 1 study in patients with advanced solid tumors are summarized below.
| Parameter | Value | Notes | Source |
| Time to Maximum Concentration (Tmax) | 1.2 hours (median) | After a single dose | [10][11] |
| Terminal Half-life (t1/2) | 3.2 hours (median) | After a single dose | [10][11] |
| Apparent Clearance (CL/F) | 29 L/h (median) | [10][11] | |
| Volume of Distribution (Vd/F) | 133 L (median) | [10][11] | |
| Accumulation Ratio | 0.87 (median) | After 5 daily doses | [10][11] |
Experimental Protocols
ALK5 Kinase Inhibition Assay
A common method to determine the inhibitory activity of this compound on ALK5 is a kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radioisotopic assay.[7][12]
Objective: To determine the IC50 value of this compound for ALK5.
Materials:
-
Recombinant active TGFβR1 (ALK5)
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic kinase substrate or a specific peptide)
-
This compound stock solution (in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit or [γ-33P]-ATP)
-
384-well plates
Procedure (based on ADP-Glo™ Assay):
-
Prepare serial dilutions of this compound in the appropriate buffer. The final DMSO concentration should be kept constant across all wells and typically should not exceed 1%.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.
-
Add the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add the ALK5 enzyme to the wells, except for the "blank" control wells.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the kinase activity by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process to deplete unused ATP and then convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-SMAD2/3
Objective: To assess the effect of this compound on the phosphorylation of SMAD2 and SMAD3 in cells.
Materials:
-
Cell line of interest (e.g., HeLa, HT1080)
-
Cell culture medium and supplements
-
TGF-β3 recombinant protein
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-22 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β3 (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
Viability assay reagent (e.g., XTT, MTT, or WST-8)
-
96-well plates
-
Plate reader
Procedure (using XTT assay):
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well.[3]
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[3]
-
Add the XTT reagent to each well and incubate for 3 hours at 37°C.[3]
-
Measure the absorbance at the appropriate wavelength (e.g., 475 nm) using a plate reader.[3]
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflows
The following diagram illustrates a typical preclinical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a well-characterized small molecule inhibitor of the TGF-β signaling pathway with demonstrated preclinical and clinical activity. Its chemical and physical properties, along with its pharmacokinetic profile, make it a suitable candidate for oral administration. The experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of this compound in various disease models.
References
- 1. This compound | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Transforming growth factor-β receptors: versatile mechanisms of ligand activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic characteristics of this compound, a new activin receptor-like kinase 5 inhibitor, in patients with advanced solid tumors in a first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
Vactosertib Target Validation in Non-Small Cell Lung Carcinoma: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vactosertib, an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), is a promising therapeutic agent in the landscape of non-small cell lung carcinoma (NSCLC). The TGF-β signaling pathway, a critical regulator of cellular processes, exhibits a dual role in oncology. While it acts as a tumor suppressor in the early stages, it paradoxically promotes tumor progression, metastasis, and immunosuppression in advanced cancers like NSCLC. This compound's mechanism of action is centered on the targeted inhibition of this pathway, thereby mitigating the pro-tumorigenic effects of TGF-β. This guide provides a comprehensive overview of the target validation for this compound in NSCLC, detailing its mechanism of action, preclinical validation methodologies, and clinical efficacy.
Introduction: The Rationale for Targeting TGF-β in NSCLC
The tumor microenvironment (TME) in non-small cell lung carcinoma is frequently characterized by an abundance of TGF-β.[1] This cytokine is a potent driver of epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, contributing to metastasis and therapeutic resistance.[2] Furthermore, TGF-β is a key mediator of immunosuppression within the TME, hindering the anti-tumor activity of immune cells and thereby limiting the efficacy of immunotherapies.[2]
This compound directly counteracts these effects by inhibiting ALK5, a serine/threonine kinase receptor essential for TGF-β signaling.[3][4] This inhibition prevents the phosphorylation of downstream mediators, SMAD2 and SMAD3, thereby blocking the nuclear translocation of the SMAD complex and the subsequent transcription of TGF-β target genes.[1] This targeted approach provides a strong rationale for the clinical investigation of this compound as a means to reverse TGF-β-mediated tumor progression and immune evasion in NSCLC.
Mechanism of Action: The TGF-β Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These activated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in a myriad of cellular processes, including cell cycle control, apoptosis, differentiation, and EMT.[1]
This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain, effectively preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.
Preclinical Target Validation in NSCLC Models
The validation of this compound's therapeutic potential in NSCLC has been supported by a range of preclinical studies. These in vitro experiments are crucial for demonstrating target engagement and elucidating the functional consequences of ALK5 inhibition in cancer cells.
Experimental Workflow
The general workflow for preclinical validation involves culturing NSCLC cell lines, treating them with this compound, and then assessing various cellular and molecular endpoints.
Key Experimental Protocols
-
Cell Lines: Human NSCLC cell lines such as A549 (adenocarcinoma) and H1299 (non-small cell lung carcinoma) are commonly used.[5][6]
-
Culture Medium: A549 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] H1299 cells are often maintained in RPMI-1640 medium with similar supplements.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
This assay directly assesses this compound's ability to inhibit its target, ALK5, by measuring the phosphorylation of its downstream effector, SMAD2.
-
Cell Seeding and Treatment: NSCLC cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then serum-starved for several hours before being pre-treated with varying concentrations of this compound (e.g., 10-1000 nM) for 15-30 minutes.[7] Subsequently, cells are stimulated with TGF-β1 (e.g., 5 ng/mL) for 1 hour to induce SMAD2 phosphorylation.[7]
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-SMAD2 (Ser465/467), total SMAD2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This assay provides a qualitative and quantitative assessment of the effect of this compound on cancer cell migration.
-
Cell Seeding: NSCLC cells are seeded in a 24-well plate and grown to a confluent monolayer.[1]
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or "wound" in the cell monolayer.[2]
-
Treatment: The cells are washed to remove debris and then incubated with serum-free or low-serum medium containing different concentrations of this compound.
-
Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: The width of the wound is measured at different points, and the rate of wound closure is calculated to determine the extent of cell migration.
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: NSCLC cells (e.g., 5 x 10^4 cells) are resuspended in serum-free medium containing different concentrations of this compound and seeded into the upper chamber.[8]
-
Chemoattractant: The lower chamber is filled with medium containing 10% FBS as a chemoattractant.[8]
-
Incubation: The plates are incubated for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invading cells is then counted in several random fields under a microscope.
Clinical Validation in NSCLC
The preclinical findings have been translated into clinical trials to evaluate the safety and efficacy of this compound in patients with advanced NSCLC, primarily in combination with immune checkpoint inhibitors.
This compound in Combination with Durvalumab (NCT03732274)
A phase 1b/2a study evaluated the combination of this compound and the anti-PD-L1 antibody durvalumab in patients with advanced NSCLC who had progressed after platinum-based chemotherapy.[9]
Table 1: Efficacy of this compound and Durvalumab in Advanced NSCLC
| Efficacy Endpoint | PD-L1 ≥25% | PD-L1 <25% |
| Objective Response Rate (ORR) | 45.8% | 22.2% |
| Median Overall Survival (mOS) | 41.9 months | 11.2 months |
| Median Progression-Free Survival (mPFS) | 2.6 months | 3.0 months |
Data from a 2024 analysis of the NCT03732274 trial.[9]
Table 2: Common Treatment-Related Adverse Events (TRAEs) of this compound and Durvalumab
| Adverse Event | Incidence |
| Pruritus (itching) | 40% |
| Rash | 32% |
| Increased Lipase | 18% |
The majority of TRAEs were manageable. Serious TRAEs included interstitial lung disease (6.7%) and toxic epidermal necrolysis (3.3%).[9]
Conclusion
The target validation of this compound in non-small cell lung carcinoma is strongly supported by its well-defined mechanism of action, robust preclinical data demonstrating its ability to inhibit TGF-β signaling and its pro-tumorigenic consequences, and encouraging clinical trial results. The inhibition of ALK5 by this compound presents a compelling strategy to counteract the immunosuppressive and pro-metastatic effects of the TGF-β pathway in the tumor microenvironment. The clinical data, particularly in combination with immunotherapy, suggest that this compound has the potential to become a valuable component of the therapeutic arsenal for advanced NSCLC. Further clinical investigation is warranted to fully elucidate its role in the treatment of this challenging disease.
References
- 1. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. mdpi.com [mdpi.com]
- 5. A549 Cell Line Transfection Protocol [a549.com]
- 6. A549 Cell Subculture Protocol [a549.com]
- 7. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of non-small cell lung cancer migration and invasion by hsa-miR-486-5p via the TGF-β/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Vactosertib's Initial In Vitro Efficacy in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib (EW-7197) is an orally bioavailable small molecule inhibitor that selectively targets the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[3] In the context of colorectal cancer (CRC), the TGF-β pathway exhibits a dual role, acting as a tumor suppressor in the early stages and promoting tumor progression, metastasis, and immune evasion in advanced stages.[3] Dysregulation of this pathway is a frequent event in CRC tumorigenesis.[4] this compound's mechanism of action involves the inhibition of TGF-β receptor I, thereby blocking the downstream signaling cascade that contributes to cancer progression.[2] This technical guide summarizes the initial in vitro studies of this compound on colorectal cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from initial in vitro studies of this compound on colorectal cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| CT-26 (murine colorectal carcinoma) | Cell Viability (MTT Assay) | IC50 | 0.02 µM | [3] |
Note: Extensive searches for in vitro data on this compound in human colorectal cancer cell lines such as HCT116, SW480, and HT-29 did not yield specific quantitative results for IC50, apoptosis rates, or cell cycle distribution at the time of this report. The available data is currently limited to the murine CT-26 cell line.
Key In Vitro Findings in CT-26 Cells
Initial studies on the CT-26 murine colorectal cancer cell line have demonstrated that this compound:
-
Inhibits Cell Viability: this compound significantly inhibits the growth of CT-26 cells in a dose-dependent manner.[3]
-
Induces Cell Cycle Arrest: Treatment with this compound leads to an increase in the proportion of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[3]
-
Promotes Apoptosis: this compound induces both early and late apoptosis in CT-26 cells, a process accompanied by the upregulation of pro-apoptotic proteins p53 and BAX.[3]
-
Reduces Invasion and Migration: The drug has been shown to down-regulate the expression and enzymatic activity of matrix metalloproteinase-9 (MMP-9) while increasing the expression of E-cadherin, suggesting an inhibitory effect on cell migration and invasion.[3]
-
Inhibits TGF-β Signaling: this compound effectively suppresses the phosphorylation of SMAD2, a key downstream effector in the TGF-β signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed colorectal cancer cells (e.g., CT-26) into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide to the cell suspension.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak representing apoptotic cells.
Western Blotting for p-SMAD2
This technique is used to detect the phosphorylation status of SMAD2, a key indicator of TGF-β pathway activation.
-
Protein Extraction: Treat cells with this compound, followed by TGF-β stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total SMAD2 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the TGF-β signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship Diagram
Caption: this compound's mechanism and cellular effects.
References
Vactosertib's role in modulating immune responses in melanoma
An In-depth Technical Guide on Vactosertib's Role in Modulating Immune Responses in Melanoma
Executive Summary
Transforming Growth Factor-Beta (TGF-β) is a pleiotropic cytokine that plays a dual role in cancer progression. While it acts as a tumor suppressor in the early stages, it paradoxically promotes tumor growth, invasion, and metastasis in advanced malignancies like melanoma.[1][2][3] A key mechanism through which TGF-β facilitates melanoma progression is by creating a profoundly immunosuppressive tumor microenvironment (TME), thereby enabling tumor cells to evade host immunosurveillance.[1][2] this compound (TEW-7197) is a potent, orally bioavailable small molecule inhibitor that selectively targets the TGF-β type I receptor (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5).[4][5][6] By blocking this critical juncture in the TGF-β signaling cascade, this compound has emerged as a promising therapeutic agent to reverse immune suppression and enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors (ICIs). This guide details the mechanism of action of this compound, its specific effects on immune cell populations in melanoma, and the experimental evidence supporting its clinical development.
The TGF-β Signaling Pathway in Melanoma and this compound's Mechanism of Action
The TGF-β signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and immune function.[2] In advanced melanoma, tumor cells and stromal cells secrete high levels of TGF-β.[1] This signaling is initiated when the TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI/ALK5). The activated TGF-βRI kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes that drive immunosuppression and tumor progression.[7]
This compound exerts its function by binding to the ATP-binding site of the TGF-βRI/ALK5 kinase domain, effectively inhibiting its phosphorylation activity.[4] This action blocks the entire downstream SMAD-dependent signaling cascade, preventing the nuclear translocation of the SMAD complex and the subsequent transcription of TGF-β target genes.[4]
References
- 1. Insights into the Transforming Growth Factor-β Signaling Pathway in Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Grown Factor-β Signaling in Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. researchgate.net [researchgate.net]
Vactosertib: A Foundational Guide to an ALK5 Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib (also known as EW-7197 or TEW-7197) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4] In the context of cancer, this pathway is known to have a dual role. While it can act as a tumor suppressor in the early stages, in advanced cancers, it often promotes tumor progression, metastasis, and immune evasion.[5] this compound's ability to block this pathway at a key juncture has positioned it as a promising therapeutic agent in oncology, with multiple preclinical and clinical studies underway.[6][7]
This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action as an ALK5 inhibitor. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
This compound exerts its therapeutic effects by competitively inhibiting the ATP-binding site of the ALK5 kinase domain.[8] This inhibition prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily the Smad2 and Smad3 proteins.[9][10] In a normal physiological context, the binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates Smad2 and Smad3, which form a complex with Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular responses.[11]
By inhibiting ALK5, this compound effectively blocks this entire cascade, thereby mitigating the pro-tumorigenic effects of aberrant TGF-β signaling.[12] This includes the suppression of epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive, as well as the inhibition of angiogenesis and the modulation of the tumor microenvironment to enhance anti-tumor immunity.[13]
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Quantitative Data: In Vitro Potency of this compound
The inhibitory activity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency against ALK5 and other related kinases.
| Target Kinase | IC50 (nM) | Assay Type | Source |
| ALK5 (TGFβRI) | 12.9 | ATP-competitive kinase assay | [8] |
| ALK5 (TGFβRI) | 11 | Not specified | [1][14] |
| ALK5 (TGFβRI) | 13 | Not specified | [1] |
| ALK5 (TGFβRI) | 1-10 | Not specified | [15] |
| ALK2 | 17.3 | ATP-competitive kinase assay | [8][9] |
| ALK4 | 17.3 | ATP-competitive kinase assay | [8][9] |
| pSmad3 (in 4T1 cells) | 10-30 | Cellular assay | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the foundational research of ALK5 inhibitors like this compound.
ALK5 Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 enzyme.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
Substrate (e.g., Casein)
-
[γ-³³P]ATP
-
This compound (or other test compounds)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the diluted this compound, and the ALK5 enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value.
Western Blot for Phospho-Smad2/3
This protocol is used to detect the levels of phosphorylated Smad2 and Smad3, the direct downstream targets of ALK5, in cell lysates.
Materials:
-
Cell culture medium, serum, and appropriate supplements
-
TGF-β1 ligand
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Smad2/3, anti-total Smad2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium for 18-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Smad2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and a loading control like β-actin.
Cell Migration Assay (Transwell)
This assay assesses the effect of this compound on the migratory capacity of cancer cells, often induced by TGF-β.
Materials:
-
Transwell inserts (with 8 µm pore size) for 24-well plates
-
Cell culture medium with and without serum
-
TGF-β1 ligand
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add TGF-β1 and/or this compound to both the upper and lower chambers at the desired concentrations.
-
Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Experimental Workflow Diagram
Caption: A general workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising ALK5 inhibitor with a well-defined mechanism of action and potent in vitro activity. The foundational research summarized in this guide highlights its ability to effectively block the TGF-β signaling pathway, a key driver of tumor progression and immune evasion in various cancers. The provided experimental protocols offer a starting point for researchers looking to investigate this compound or other TGF-β inhibitors further. As this compound continues to be evaluated in clinical trials, a thorough understanding of its preclinical data and the methodologies used to generate it is essential for the scientific and drug development communities.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 5. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of TGF-β2-induced migration and epithelial-mesenchymal transition in ARPE-19 by sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Phospho-Smad2/3 (S465/S467) Antibody MAB8935: R&D Systems [rndsystems.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. ascopubs.org [ascopubs.org]
- 17. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Methodological & Application
Vactosertib: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vactosertib (also known as TEW-7197) is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] By targeting the ATP-binding site of ALK5, this compound effectively blocks the canonical TGF-β/SMAD signaling pathway, which plays a critical role in tumor progression, metastasis, and immunosuppression.[1][3] These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in cell culture studies, including its mechanism of action, data on its anti-proliferative effects, and detailed methodologies for key assays.
Mechanism of Action
This compound is an orally bioavailable inhibitor of the serine/threonine kinase TGF-β receptor type 1 (TGFBR1), or ALK5.[4] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor (TGF-βRI/ALK5). Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[5][6] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, migration, and invasion.[1][6] this compound specifically inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and abrogating downstream signaling.[3][7]
Caption: this compound inhibits the TGF-β signaling pathway by targeting ALK5.
Quantitative Data
This compound has demonstrated potent anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K7, K7M2, mOS493, mOS482 | Murine Osteosarcoma | 0.8 - 2.1 | [3] |
| M132, SAOS2 | Human Osteosarcoma | 0.8 - 2.1 | [3] |
| 4T1 | Murine Breast Cancer | 0.0121 | [7] |
| HaCaT (3TP-luc) | Human Keratinocyte | 0.0165 | [7] |
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving this compound.
This compound Preparation
This compound is typically supplied as a powder. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[8] Store the stock solution at -80°C in aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[8]
Cell Proliferation Assay (IncuCyte)
This protocol outlines the measurement of cell proliferation using the IncuCyte live-cell imaging system.
Caption: Workflow for a cell proliferation assay using this compound.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., SAOS2, K7M2) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Adherence: Allow cells to adhere to the plate by incubating overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM).[3] A vehicle control (DMSO) should be included.
-
Imaging: Place the plate in the IncuCyte Imaging System and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for a period of 4 days.[2][3]
-
Analysis: Use the IncuCyte software to analyze the cell confluence over time. The growth curves can be used to determine the IC50 value of this compound for the specific cell line.[2]
Western Blot for SMAD2 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on TGF-β-induced SMAD2 phosphorylation.
Protocol:
-
Cell Seeding and Serum Starvation: Seed cells in a 6-well plate. Once they reach 70-80% confluence, serum-starve the cells overnight in a low-serum medium (e.g., 0.2% FBS).
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) for 15 minutes.[3]
-
TGF-β Stimulation: Induce SMAD2 phosphorylation by treating the cells with recombinant human TGF-β1 (e.g., 5 ng/ml) for 1 hour.[2][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-SMAD2 (p-Smad2), total SMAD2, and a loading control (e.g., β-actin or GAPDH).[3][9] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The results should demonstrate a dose-dependent decrease in p-Smad2 levels with this compound treatment.[3]
Cell Migration and Invasion Assays
The anti-metastatic properties of this compound can be evaluated using transwell migration and invasion assays.
Protocol:
-
Chamber Preparation: For migration assays, use transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with a thin layer of Matrigel.
-
Cell Seeding: Resuspend serum-starved cells in a serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.
-
Incubation: Incubate the plates for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Cell Staining and Counting: Remove the non-migrated/invaded cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.
-
Analysis: Count the number of stained cells in several random fields under a microscope. This compound is expected to reduce the number of migrated and invaded cells in a dose-dependent manner.[10]
Combination Studies
This compound has shown synergistic anti-cancer effects when combined with other therapies, such as chemotherapy (e.g., gemcitabine) and radiotherapy.[5][10] In pancreatic cancer cells, the combination of this compound and gemcitabine synergistically inhibited cell viability and suppressed tumor growth in orthotopic models.[10] In breast cancer models, co-treatment with this compound and radiation significantly reduced radiotherapy-induced lung metastasis.[5] When designing combination studies, it is crucial to determine the optimal dosing and scheduling of each agent to maximize efficacy and minimize toxicity.
Conclusion
This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in various cellular processes and disease models. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vitro studies to evaluate the efficacy and mechanism of action of this compound. Researchers should optimize these protocols based on their specific cell lines and experimental objectives.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Oral transforming growth factor‐beta receptor 1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TGFβ type I receptor kinase inhibitor this compound in combination with pomalidomide in relapsed/refractory multiple myeloma: a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Vactosertib In Vivo Dosing and Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib (also known as TEW-7197) is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] By targeting the ATP binding site on ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, which plays a crucial role in tumor progression, metastasis, and immunosuppression.[1][3][4] Preclinical studies in various mouse models have demonstrated its anti-tumor efficacy, both as a single agent and in combination with other therapies.[3][5][6][7] This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound in mouse models, based on published preclinical research.
Mechanism of Action: TGF-β Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the TGF-β signaling cascade. TGF-β ligands bind to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI or ALK5). This activation of ALK5 leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, migration, invasion, and immune response.[3] this compound specifically inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and blocking the entire downstream signaling pathway.[4]
Quantitative Data Summary
The following tables summarize the in vivo dosing and administration of this compound across various mouse models as reported in preclinical studies.
Table 1: this compound Dosing and Administration in Different Mouse Cancer Models
| Cancer Model | Mouse Strain | Tumor Cell Line | This compound Dose | Administration Route | Dosing Schedule | Reference |
| Osteosarcoma (Metastatic) | BALB/c | K7M2-Luc | 25 mg/kg | Oral Gavage (p.o.) | Once daily, 5 days/week | [1] |
| Osteosarcoma (Late Stage Metastatic) | BALB/c | K7M2-Luc | 50 mg/kg | Oral Gavage (p.o.) | 5 days/week | [1] |
| Osteosarcoma (Subcutaneous) | BALB/c | K7M2 | 50 mg/kg | Oral Gavage (p.o.) | 5 days/week, starting on day 11 | [8] |
| Human Osteosarcoma | NSG | SAOS2 | 50 mg/kg | Oral Gavage (p.o.) | 5 days/week, starting on day 67 | [1] |
| Multiple Myeloma | Syngeneic 5T33MM immunocompetent mouse model | 5T33MM cells expressing luciferase | Not specified | Not specified | 3 weeks | [5][9] |
| Breast Cancer (Metastatic) | BALB/c | 4T1-Luc | 2.5 mg/kg | Oral Gavage (p.o.) | Not specified, co-treatment with radiation | [6] |
| Pancreatic Cancer | Orthotopic models | Not specified | Not specified | Not specified | Co-treatment with gemcitabine | [7] |
Experimental Protocols
Protocol 1: General Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC], sterile water, or as specified by the manufacturer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve compounds)
-
Animal feeding needles (gavage needles), appropriate gauge for mice (e.g., 20-22 gauge, flexible or rigid with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the mice, calculate the total amount of this compound needed for the study cohort.
-
Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.
-
Formulate the this compound suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle to achieve the desired final concentration (e.g., if dosing at 25 mg/kg and the administration volume is 100 µL for a 25g mouse, the concentration would be 6.25 mg/mL).
-
Vortex the mixture thoroughly to ensure a uniform suspension. If necessary, sonicate the suspension for short intervals to aid in dissolution, avoiding overheating.
-
-
Storage: Prepare the formulation fresh daily if possible. If short-term storage is necessary, consult manufacturer's guidelines for stability and storage conditions (typically at 4°C, protected from light). Re-vortex the suspension thoroughly before each administration.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Pre-Procedure:
-
Animal Handling: Acclimatize the mice to handling and the experimental environment to minimize stress.
-
Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of this compound suspension to be administered. The typical administration volume for oral gavage in an adult mouse is <2-3 mL, but smaller volumes (e.g., 100-200 µL) are common for drug delivery.[10]
-
Prepare the Dose: Draw the calculated volume of the well-suspended this compound formulation into a 1 mL syringe fitted with an appropriate gavage needle.
Procedure:
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus (the tip will be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the this compound suspension.
-
Withdrawal and Monitoring: Smoothly withdraw the gavage needle. Monitor the mouse for a short period to ensure there are no signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 3: Typical In Vivo Efficacy Study Workflow
This protocol outlines a general workflow for assessing the efficacy of this compound in a tumor-bearing mouse model.
Procedure:
-
Tumor Model Establishment:
-
Culture the selected cancer cell line (e.g., K7M2-Luc for osteosarcoma, 4T1-Luc for breast cancer) under appropriate conditions.[1][6]
-
Inoculate immunocompetent (e.g., BALB/c) or immunodeficient (e.g., NSG) mice with the tumor cells. The route of inoculation will depend on the desired tumor model (e.g., intravenous for metastatic models, subcutaneous or orthotopic for primary tumor models).[1][6]
-
Allow a period for the tumors to establish, which can be monitored by methods such as bioluminescence imaging (BLI) for luciferase-expressing cells or palpation for subcutaneous tumors.[1]
-
-
Treatment Phase:
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound or the vehicle according to the predetermined dose and schedule (e.g., 25 mg/kg, once daily, 5 days/week via oral gavage).[1]
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth throughout the study. For subcutaneous tumors, this can be done by caliper measurements. For metastatic or orthotopic models, non-invasive imaging like BLI is often used.[1]
-
Monitor the general health of the mice, including body weight, at regular intervals.
-
At the study endpoint, euthanize the mice and perform terminal analyses. This may include:
-
Excising and weighing primary tumors.
-
Quantifying metastatic burden in relevant organs (e.g., lungs).[6]
-
Collecting tissues for downstream analysis such as immunohistochemistry (to assess p-SMAD2/3 levels), flow cytometry (to analyze immune cell populations in the tumor microenvironment), or Western blotting.[1][6]
-
-
Concluding Remarks
This compound is an orally bioavailable inhibitor of the TGF-β pathway with demonstrated preclinical efficacy in various mouse models of cancer.[6] The protocols and data presented here provide a comprehensive guide for researchers planning in vivo studies with this compound. Adherence to appropriate animal handling techniques and careful preparation of the drug formulation are critical for obtaining reproducible and reliable results. Researchers should always consult the specific product datasheet for this compound and adhere to their institution's animal care and use guidelines.
References
- 1. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cea.unizar.es [cea.unizar.es]
Vactosertib Immunofluorescence: Application Notes and Protocols for Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunofluorescence (IF) staining on tissues treated with Vactosertib (TEW-7197), a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] This document outlines the mechanism of action of this compound, key biomarkers for assessing its pharmacodynamic effects, detailed experimental protocols, and expected quantitative outcomes.
This compound's Mechanism of Action
This compound is an orally administered small molecule that targets the TGF-β signaling pathway, a crucial regulator of cell proliferation, differentiation, and immune responses.[1][3][4] In many advanced cancers, TGF-β promotes tumor progression by creating an immunosuppressive tumor microenvironment, stimulating angiogenesis, and inducing the epithelial-mesenchymal transition (EMT).[5][6] this compound blocks the phosphorylation of SMAD2 and SMAD3, key downstream effectors in the canonical TGF-β pathway, thereby mitigating its pro-tumoral effects.[7][8] Preclinical and clinical studies have demonstrated that this compound can enhance anti-tumor immunity by increasing the infiltration of cytotoxic T-lymphocytes and Natural Killer (NK) cells while reducing the prevalence of immunosuppressive regulatory T-cells (Tregs) and M2-like tumor-associated macrophages (TAMs).[7][8]
Key Biomarkers for Immunofluorescence Analysis
The following biomarkers are recommended for IF analysis to quantify the impact of this compound on the tumor microenvironment:
-
Immune Cell Infiltration:
-
CD8: To identify cytotoxic T-lymphocytes.
-
FoxP3: To label regulatory T-cells.
-
CD68 or CD163: To characterize tumor-associated macrophages.
-
NKp46 or CD56: To detect Natural Killer cells.
-
-
Immune Checkpoint Modulation:
-
PD-1: To assess T-cell exhaustion. This compound has been observed to decrease PD-1 expression on T-cells.[7]
-
PD-L1: To evaluate this inhibitory ligand's expression on tumor and immune cells.
-
-
TGF-β Pathway Inhibition:
-
Phospho-SMAD2 (pSMAD2): As a direct pharmacodynamic marker of this compound's target engagement. A reduction in nuclear pSMAD2 indicates effective pathway inhibition.
-
-
Epithelial-Mesenchymal Transition (EMT) Status:
-
E-cadherin: An epithelial marker, the expression of which may be restored by this compound.
-
Vimentin: A mesenchymal marker, the expression of which may be reduced by this compound.
-
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data that could be obtained from IF analysis of this compound-treated tissues, based on its known biological effects.
Table 1: Expected Changes in Immune Cell Infiltration
| Marker | Cell Type | Expected Change with this compound | Rationale |
| CD8 | Cytotoxic T-Lymphocyte | Increase | Enhanced anti-tumor immune response. |
| FoxP3 | Regulatory T-cell | Decrease | Reduction of immunosuppressive cell populations. |
| CD163 | M2 Macrophage | Decrease | Shift from a pro-tumoral to an anti-tumoral macrophage phenotype. |
| NKp46 | Natural Killer Cell | Increase | Stimulation of innate anti-tumor immunity. |
Table 2: Modulation of Key Proteins and Pathways
| Marker | Location | Expected Change with this compound | Rationale |
| pSMAD2 | Nuclear | Decrease | Direct evidence of TGF-β pathway inhibition. |
| PD-1 | T-cell surface | Decrease | Reversal of T-cell exhaustion. |
| E-cadherin | Cell-cell junctions | Increase | Inhibition or reversal of EMT. |
| Vimentin | Cytoplasmic | Decrease | Inhibition of the mesenchymal phenotype. |
Diagrams
TGF-β Signaling and this compound Intervention
Caption: this compound blocks TGF-β signaling by inhibiting ALK5.
Immunofluorescence Staining Workflow
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 7. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Vactosertib Treatment Schedule for Long-Term Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Vactosertib, a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), for use in long-term animal studies.[1][2][3] This document includes summaries of treatment schedules, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound is an orally bioavailable inhibitor of the serine/threonine kinase TGF-β receptor type 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[3] By targeting the ATP binding site of ALK5, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[1][2] This pathway is often dysregulated in cancer, where it can promote tumor growth, metastasis, and immunosuppression.[4][5][6][7] this compound has been shown to suppress tumor progression and metastatic growth in various preclinical cancer models.[2][8]
Data Presentation
Table 1: this compound Treatment Schedules in Long-Term Animal Studies
| Animal Model | Cancer Type | This compound Dose | Treatment Schedule | Route of Administration | Study Duration | Reference |
| BALB/c mice (4T1-Luc allograft) | Breast Cancer | 2.5 mg/kg | Daily | Not Specified | 2 weeks | [2] |
| BALB/c mice (K7M2-Luc xenograft) | Osteosarcoma | 25 mg/kg | Once daily, 5 days/week with 2 days off | Oral Gavage | 6 weeks | [1] |
| NSG mice (SAOS2 xenograft) | Osteosarcoma | 50 mg/kg | 5 days/week | Oral Gavage | 112 days | [1] |
| BALB/c mice (K7M2 xenograft) | Osteosarcoma | 50 mg/kg | 5 days/week | Oral Gavage | 39 days | [1] |
| Immunocompetent mice (pOS model) | Osteosarcoma | 50 mg/kg | Once daily, 5 days/week with 2 days off | Oral Gavage | 6 weeks | [1] |
| 5T33MM syngeneic mouse model | Multiple Myeloma | Not Specified | 3 weeks | Not Specified | 3 weeks |
Table 2: Efficacy of this compound in Long-Term Animal Studies
| Animal Model | Cancer Type | This compound Treatment | Key Findings | Reference |
| BALB/c mice (4T1-Luc allograft) | Breast Cancer | 2.5 mg/kg daily with radiation | Significantly relieved the risk of lung metastasis compared to radiotherapy alone. | [2] |
| BALB/c mice (K7M2-Luc xenograft) | Osteosarcoma | 25 mg/kg, 5 days/week | Significant inhibition of pulmonary metastatic development. | [1] |
| NSG mice (SAOS2 xenograft) | Osteosarcoma | 50 mg/kg, 5 days/week | 100% survival at day 112 compared to 20% in the vehicle group. | [1] |
| BALB/c mice (K7M2 xenograft) | Osteosarcoma | 50 mg/kg, 5 days/week | Significantly inhibited tumor growth. | [1] |
| 5T33MM syngeneic mouse model | Multiple Myeloma | In combination with pomalidomide | Inhibited MM progression as a single agent and in combination. |
Experimental Protocols
Protocol 1: Orthotopic Breast Cancer Model
This protocol is adapted from a study investigating the combination of this compound with radiation therapy in a 4T1-Luc allograft model.[2]
1. Animal Model and Cell Line:
-
Animal: Female BALB/c mice.
-
Cell Line: 4T1-Luc murine breast cancer cells.
-
Implantation: Inject 4 x 10^4 4T1-Luc cells into the fourth mammary fat pad.
2. This compound Formulation and Administration:
-
Formulation: While the specific vehicle is not detailed in this study, this compound is typically formulated for oral administration. A common vehicle for oral gavage in mice is a solution of 0.5% carboxymethylcellulose (CMC) in water. It is crucial to determine the optimal and stable formulation for this compound.
-
Dose: 2.5 mg/kg body weight.
-
Administration: Administer daily via a suitable route (e.g., oral gavage).
3. Experimental Procedure:
-
Begin this compound treatment after tumors are established.
-
For combination therapy, administer this compound in conjunction with the radiation schedule. In the reference study, radiation was delivered at 4 Gy x 3.[2]
-
Monitor tumor growth and animal health regularly.
4. Endpoint Analysis:
-
At the end of the study (e.g., 2 weeks), euthanize mice and collect primary tumors and lungs.
-
Measure tumor weight.
-
Assess lung metastasis by counting metastatic nodules.
-
Perform immunohistochemistry on tumor and lung tissues to analyze protein expression (e.g., p-SMAD2/3).
-
Analyze circulating tumor cell DNA from blood samples.
Protocol 2: Metastatic Osteosarcoma Model
This protocol is based on a study evaluating this compound in a pulmonary metastatic osteosarcoma model.[1]
1. Animal Model and Cell Line:
-
Animal: Female BALB/c mice (6-8 weeks old).[1]
-
Cell Line: K7M2-Luc murine osteosarcoma cells.
-
Implantation: Inoculate mice with 1 x 10^6 K7M2-Luc cells intravenously (i.v.).[1]
2. This compound Formulation and Administration:
-
Formulation: Prepare this compound for oral gavage. The reference study used water with pepsin as the vehicle control.[1]
-
Dose: 25 mg/kg body weight.[1]
-
Administration: Administer once daily for 5 consecutive days, followed by 2 days off, via oral gavage.[1]
3. Experimental Procedure:
-
Begin this compound treatment 7 days after tumor cell injection.[1]
-
Monitor tumor growth weekly using bioluminescence imaging (BLI).[1]
-
Continue treatment for the duration of the study (e.g., 6 weeks).
4. Endpoint Analysis:
-
Quantify tumor burden using BLI throughout the study.
-
At the study endpoint, harvest lungs and other relevant tissues.
-
Confirm metastasis through histological analysis (e.g., H&E staining) of lung samples.
-
Perform quantitative RT-PCR for tumor-associated markers (e.g., Gp70) in lung tissue.[1]
-
Analyze immune cell populations in the tumor microenvironment via flow cytometry.
Mandatory Visualization
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a long-term animal study with this compound.
References
- 1. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. mdpi.com [mdpi.com]
- 5. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 7. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vactosertib Efficacy in a Lung Metastasis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the efficacy of Vactosertib, a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), in a preclinical lung metastasis model. The following sections detail the mechanism of action, experimental procedures, data collection, and analysis required to assess the therapeutic potential of this compound in mitigating cancer metastasis to the lungs.
Introduction
This compound is an orally bioavailable small molecule that targets the serine/threonine kinase activity of TGF-β receptor type 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5)[1][2]. The TGF-β signaling pathway plays a dual role in cancer; while it can suppress tumor growth in the early stages, it often promotes tumor progression, invasion, and metastasis in advanced cancers[3]. By inhibiting ALK5, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby interfering with TGF-β signaling[1][4]. This inhibition has been shown to reduce cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT), a key process in the metastatic cascade[5][6]. Furthermore, this compound can modulate the tumor microenvironment, enhancing anti-tumor immunity[5][7]. This protocol outlines an in vivo study to assess these effects in a lung metastasis model.
Signaling Pathway of this compound Inhibition
The diagram below illustrates the canonical TGF-β signaling pathway and the mechanism of inhibition by this compound. TGF-β binds to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI/ALK5). The activated ALK5 phosphorylates SMAD2 and SMAD3, which then complex with SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes involved in processes such as cell proliferation, EMT, and immunosuppression. This compound specifically inhibits the kinase activity of ALK5, preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Unveiling Vactosertib Resistance: A CRISPR-Powered Investigation
Application Notes and Protocols for Researchers
Vactosertib, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (TGFBR1/ALK5), has shown promise in oncology by disrupting a key signaling pathway involved in tumor progression, immune evasion, and metastasis.[1][2][3][4] However, as with many targeted therapies, the development of resistance remains a significant clinical challenge.[4] This document provides a detailed framework for utilizing CRISPR-Cas9 technology to systematically identify and validate genes that confer resistance to this compound, offering researchers a robust methodology to explore novel therapeutic strategies and combination therapies.
Introduction to this compound and the TGF-β Pathway
The TGF-β signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor by inhibiting cell cycle progression and promoting apoptosis.[5][6] However, in advanced cancers, TGF-β signaling often switches to a tumor-promoting role, fostering epithelial-to-mesenchymal transition (EMT), angiogenesis, and immunosuppression.[5][6][7][8] this compound targets TGFBR1, a critical kinase in this pathway, to block the downstream signaling cascade initiated by TGF-β ligands.[1][2][3] By inhibiting this pathway, this compound can suppress tumor growth and modulate the tumor microenvironment to enhance anti-tumor immune responses.[9][10]
Using CRISPR to Interrogate Resistance
Genome-wide CRISPR-Cas9 knockout screens are a powerful and unbiased tool for identifying genes whose loss of function leads to a specific phenotype, such as drug resistance.[11][12][13][14] By systematically knocking out every gene in the genome, researchers can pinpoint specific genetic alterations that allow cancer cells to survive and proliferate in the presence of a drug like this compound.
TGF-β Signaling Pathway
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Genome-Wide CRISPR Screen
The overall workflow for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify this compound resistance genes is outlined below. This process involves generating a diverse population of cells, each with a single gene knockout, and then applying selective pressure with this compound to identify the cells that survive.
CRISPR Screen Experimental Workflow Diagram
Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen for this compound resistance.
Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes conferring resistance to this compound.
1. Cell Line Preparation:
-
Select a cancer cell line sensitive to this compound.
-
stably express Cas9 nuclease. This can be achieved by lentiviral transduction followed by antibiotic selection (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout assay).
2. Lentiviral sgRNA Library Transduction:
-
Package a genome-scale sgRNA library (e.g., GeCKO v2, Brunello) into lentiviral particles.
-
Titer the lentiviral library on the Cas9-expressing target cells.
-
Transduce the cells at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 300-500 cells per sgRNA.
3. Antibiotic Selection and Baseline Collection:
-
Select transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
After selection, harvest a portion of the cells as the baseline (T=0) reference sample.
4. This compound Treatment:
-
Determine the IC50 of this compound for the parental Cas9-expressing cell line.
-
Split the remaining cell population into two arms: a control arm treated with DMSO and a treatment arm treated with this compound at a concentration that effectively inhibits growth but does not cause rapid cell death (e.g., IC70-IC90).
-
Culture the cells for an extended period (e.g., 14-28 days), maintaining the drug selection pressure. Replenish media and drug as needed.
5. Genomic DNA Extraction and Sequencing:
-
Harvest the surviving cells from both the DMSO and this compound-treated populations.
-
Extract genomic DNA (gDNA) from the T=0, DMSO, and this compound-treated samples.
-
Amplify the integrated sgRNA sequences from the gDNA using PCR.
-
Perform next-generation sequencing (NGS) on the PCR amplicons to determine the representation of each sgRNA in each population.
6. Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated and T=0 populations.
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
Hypothetical Data Presentation
Following the CRISPR screen, the data analysis would yield a list of candidate genes whose knockout confers resistance to this compound. The results could be summarized as follows:
Table 1: Hypothetical Top Gene Hits from a this compound Resistance CRISPR Screen
| Rank | Gene Symbol | Gene Description | Putative Function in Resistance | Log2 Fold Change (this compound vs. DMSO) | p-value |
| 1 | SMAD3 | SMAD Family Member 3 | Core component of the canonical TGF-β pathway; loss may prevent downstream signaling despite TGFBR1 activity. | 5.8 | <0.0001 |
| 2 | NF1 | Neurofibromin 1 | Negative regulator of the RAS/MAPK pathway; loss may activate parallel survival pathways. | 5.2 | <0.0001 |
| 3 | PTEN | Phosphatase and Tensin Homolog | Negative regulator of the PI3K/AKT pathway; loss may activate pro-survival signaling. | 4.9 | <0.0001 |
| 4 | TGFBR2 | Transforming Growth Factor Beta Receptor 2 | Required for ligand binding and activation of TGFBR1; loss ablates the pathway upstream. | 4.5 | 0.0002 |
| 5 | AXL | AXL Receptor Tyrosine Kinase | Receptor tyrosine kinase; upregulation is a known bypass mechanism for targeted therapies. | 4.1 | 0.0005 |
| 6 | KEAP1 | Kelch-like ECH-associated protein 1 | Negative regulator of NRF2, a master regulator of antioxidant response; loss may mitigate oxidative stress. | 3.8 | 0.001 |
| 7 | CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Key cell cycle inhibitor downstream of TGF-β; loss may uncouple the pathway from cell cycle arrest. | 3.5 | 0.002 |
Validation of Candidate Genes
It is crucial to validate the top hits from the primary screen to confirm their role in this compound resistance.
Protocol 2: Single Gene Knockout and Validation
1. Generation of Single-Gene Knockout Cell Lines:
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Individually transduce these sgRNAs into the Cas9-expressing parental cell line.
-
Generate clonal knockout cell lines or validate knockout efficiency in a pooled population via sequencing and Western blot (if an antibody is available).
2. Cell Viability Assays:
-
Plate both the parental cell line and the knockout cell lines.
-
Treat the cells with a dose range of this compound for 72-96 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo, MTT).
-
Compare the IC50 values between the parental and knockout lines. A significant rightward shift in the dose-response curve for the knockout cells indicates resistance.
3. Colony Formation Assay:
-
Seed a low density of parental and knockout cells.
-
Treat with a fixed concentration of this compound or DMSO.
-
Allow cells to grow for 10-14 days until visible colonies form.
-
Stain colonies (e.g., with crystal violet) and quantify. An increased number and/or size of colonies in the knockout cells treated with this compound compared to the parental cells demonstrates resistance.
4. Mechanistic Studies (Western Blotting):
-
To understand the mechanism of resistance, analyze key signaling pathways.
-
For example, if PTEN is a validated hit, treat parental and PTEN-knockout cells with this compound and probe for phosphorylated AKT (p-AKT) and total AKT. An increase in p-AKT in the knockout line would suggest activation of this bypass pathway.
-
Similarly, for TGF-β pathway components like SMAD3, probe for downstream targets to confirm pathway disruption.
Logical Relationship of Resistance Mechanisms
Caption: Potential mechanisms of resistance to this compound that can be identified via CRISPR screens.
Conclusion
The application of genome-wide CRISPR-Cas9 screens provides a powerful, unbiased approach to dissect the mechanisms of resistance to this compound. By identifying genes whose loss confers a survival advantage in the presence of the drug, researchers can uncover novel drug targets, inform rational combination strategies, and ultimately work towards overcoming therapeutic resistance. The protocols and frameworks provided here offer a comprehensive guide for initiating such investigations, paving the way for a deeper understanding of this compound's activity and the development of more durable cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 8. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 12. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Vactosertib Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib (TEW-7197) is an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of many cancers. In the tumor microenvironment (TME), TGF-β acts as a potent immunosuppressant, hindering the host's anti-tumor immune response. This compound's mechanism of action involves blocking this immunosuppressive signaling, thereby promoting an anti-tumor immune response.[1][2] This application note provides a comprehensive guide to utilizing flow cytometry for the analysis of immune cell populations in response to this compound therapy.
TGF-β signaling in the TME leads to the suppression of various immune effector cells and the promotion of immunosuppressive cell types. By inhibiting the TGF-β receptor, this compound can reverse these effects, leading to an increase in the infiltration and activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, and a decrease in regulatory T cells (Tregs), M2-like tumor-associated macrophages (TAMs), and myeloid-derived suppressor cells (MDSCs).[3][4] Furthermore, this compound has been shown to reduce the expression of the immune checkpoint molecule PD-1 on CD8+ T cells, suggesting it can help overcome T cell exhaustion.[5][6]
Flow cytometry is an indispensable tool for elucidating the immunological effects of this compound. It allows for the precise quantification and characterization of various immune cell subsets within peripheral blood, tumors, and other tissues. This detailed analysis is crucial for understanding the pharmacodynamics of this compound and for the development of rational combination therapies.
This compound Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention by this compound.
Caption: TGF-β signaling is initiated by ligand binding to TβRII, which then activates TβRI (ALK5). This compound inhibits TβRI, blocking the downstream phosphorylation of SMAD2/3 and subsequent gene transcription involved in immunosuppression.
Effects of this compound on Immune Cell Populations
The following table summarizes the qualitative effects of this compound on various immune cell populations as determined by flow cytometry. The magnitude of these changes can be dependent on the specific tumor model, patient population, and treatment regimen.
| Immune Cell Population | Key Markers | Effect of this compound | Reference(s) |
| Effector Cells | |||
| Cytotoxic T Lymphocytes (CTLs) | CD3+, CD8+ | Increase in frequency and function | [1][2] |
| Natural Killer (NK) Cells | CD3-, CD56+ | Increase in frequency and function | [7][8] |
| Immunosuppressive Cells | |||
| Regulatory T cells (Tregs) | CD3+, CD4+, FOXP3+, CD25+ | Decrease in frequency | [9][10] |
| M2-like Tumor-Associated Macrophages (TAMs) | CD11b+, F4/80+ (mouse), CD68+ (human), CD206+ | Decrease in frequency | [3][11][12] |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+, Gr-1+ (mouse), CD33+, CD11b+, HLA-DR- (human) | Decrease in frequency | [13][14] |
| Immune Checkpoint Expression | |||
| PD-1 on T cells | CD3+, CD8+, PD-1+ | Decrease in expression | [2][5][6] |
Experimental Workflow for Flow Cytometry Analysis
The diagram below outlines the general workflow for analyzing immune cell populations following this compound treatment using flow cytometry.
Caption: This workflow details the key steps from sample collection to data analysis for assessing immune cell changes with this compound therapy.
Detailed Experimental Protocols
Preparation of Single-Cell Suspensions
a. From Peripheral Blood:
-
Collect whole blood in appropriate anticoagulant-containing tubes (e.g., EDTA or heparin).
-
Perform red blood cell (RBC) lysis using a commercial lysis buffer or a hypotonic solution.
-
Wash the remaining leukocytes with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).
-
Resuspend the cell pellet in an appropriate buffer for cell counting and subsequent staining.
b. From Tumor Tissue:
-
Mechanically dissociate the tumor tissue into small pieces in a sterile petri dish containing RPMI-1640 medium.
-
Enzymatically digest the tissue fragments using a cocktail of enzymes such as collagenase and DNase I at 37°C with gentle agitation.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Wash the cells with PBS with 2% FBS.
-
(Optional) For enrichment of immune cells, a density gradient centrifugation (e.g., using Ficoll-Paque) can be performed.
-
Resuspend the cell pellet for cell counting and staining.
Antibody Staining
a. Suggested Antibody Panels:
-
T Cell Panel:
-
CD45 (pan-leukocyte marker)
-
CD3 (T cell marker)
-
CD4 (Helper T cell marker)
-
CD8 (Cytotoxic T cell marker)
-
FOXP3 (Treg marker - requires intracellular staining)
-
CD25 (Treg and activated T cell marker)
-
PD-1 (Exhaustion marker)
-
Ki-67 (Proliferation marker - requires intracellular staining)
-
-
NK Cell Panel:
-
CD45
-
CD3
-
CD56
-
NKG2D (Activating receptor)
-
Perforin/Granzyme B (Cytotoxicity markers - requires intracellular staining)
-
-
Myeloid Cell Panel:
-
CD45
-
CD11b (Myeloid marker)
-
F4/80 (Mouse macrophage marker) or CD68 (Human macrophage marker)
-
CD206 (M2 macrophage marker)
-
MHC Class II (M1 macrophage marker)
-
Gr-1 (Mouse MDSC marker) or CD14/CD15/CD33/HLA-DR (Human MDSC markers)
-
Ly6C/Ly6G (To distinguish monocytic vs. granulocytic MDSCs in mice)
-
b. Staining Procedure:
-
Adjust the cell concentration to 1-2 x 10^6 cells per 100 µL of staining buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Add an Fc receptor blocking antibody to prevent non-specific antibody binding and incubate for 10-15 minutes at 4°C.
-
Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
For intracellular staining (e.g., FOXP3, Ki-67), use a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in staining buffer for flow cytometry analysis.
Data Acquisition and Analysis
-
Instrument Setup: Use a properly calibrated flow cytometer. Set up the appropriate voltage and compensation settings using single-stained controls.
-
Data Acquisition: Acquire a sufficient number of events (typically 100,000 to 500,000 events in the initial live, single-cell gate) for robust statistical analysis.
-
Gating Strategy:
-
Gate on viable cells using a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain).
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Gate on CD45+ leukocytes.
-
From the CD45+ population, proceed to identify specific immune cell subsets based on the markers in your panel (e.g., CD3+ for T cells, then CD4+ and CD8+).
-
-
Data Analysis: Quantify the percentage of each immune cell population of interest. Analyze the expression levels of functional markers (e.g., PD-1, Ki-67) on these populations. Compare the results between this compound-treated and control groups using appropriate statistical tests.
Conclusion
Flow cytometry is a powerful and essential technique for characterizing the immunological effects of this compound. By providing detailed information on the changes in various immune cell populations and their functional states, it plays a critical role in the preclinical and clinical development of this promising anti-cancer agent. The protocols and information provided in this application note offer a solid foundation for researchers to design and execute robust flow cytometry experiments to investigate the immunomodulatory properties of this compound.
References
- 1. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TGFβ type I receptor kinase inhibitor this compound in combination with pomalidomide in relapsed/refractory multiple myeloma: a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Live-Cell Kinetic Assays Reveal that the TGF-β Inhibitor this compound Suppresses T Cell Exhaustion | The Ohio Academy of Science [partner.projectboard.world]
- 6. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uhhospitals.org [uhhospitals.org]
- 8. NK Cells + IL-2 + this compound for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory T Cells Inhibit T Cell Activity by Downregulating CD137 Ligand via CD137 Trogocytosis [mdpi.com]
- 11. Microenvironment M1/M2 macrophages and tumoral progression vary within C57BL/6 mice from same substrain in prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The impact of the tumor microenvironment on macrophages [frontiersin.org]
- 13. Tumor-infiltrating, myeloid-derived suppressor cells inhibit T cell activity by nitric oxide production in an intracranial rat glioma + vaccination model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-β1 programmed myeloid-derived suppressor cells (MDSC) acquire immune-stimulating and tumor killing activity capable of rejecting established tumors in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Vactosertib in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib (TEW-7197) is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5).[1][2] The TGF-β signaling pathway is implicated in tumor progression, metastasis, and immune evasion.[1][3] As this compound progresses through clinical trials for various cancers, robust and reliable bioanalytical methods for its quantification in plasma are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[4][5][6] This document provides a detailed application note and protocol for the measurement of this compound concentration in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive analytical technique.[1][6][7]
Signaling Pathway of this compound
This compound targets the TGF-β signaling pathway by inhibiting the kinase activity of ALK5. This prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling cascade.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The most common method for quantifying this compound in plasma is LC-MS/MS.[1][6][7] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low drug concentrations in a complex biological matrix.
Principle
The method involves three main steps:
-
Sample Preparation: Extraction of this compound and an internal standard (IS) from the plasma matrix and removal of proteins and other interfering substances.
-
Chromatographic Separation: Separation of this compound and the IS from other components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).
-
Mass Spectrometric Detection: Ionization of the analytes and detection based on their specific mass-to-charge ratios (m/z) using a tandem mass spectrometer.
Experimental Protocol
This protocol is a synthesis of validated methods reported in the literature.[1][7]
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (human or relevant species)
Equipment
-
HPLC or UPLC system (e.g., Agilent 1290 Infinity HPLC)[1]
-
Tandem mass spectrometer (e.g., Agilent 6460 Triple Quadrupole or Waters LC-MS/MS system)[1][7]
-
Analytical column (e.g., Agilent XDB C18, 50 × 2.1 mm, 5 μm or Kinetex 2.6 μm Polar C18, 100 × 2.1 mm)[1][7]
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in a suitable solvent like DMSO or 0.1% formic acid.[1]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a solvent such as 0.1% formic acid to create working solutions for calibration standards and QC samples.[1]
-
Calibration Standards: Spike control plasma with the appropriate working solutions to create a calibration curve with a range of concentrations (e.g., 1.0 to 1000.0 ng/mL).[7]
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To a 10 µL aliquot of plasma, add 10 µL of the IS working solution.[1]
-
Vortex for 10 seconds.[1]
-
Add 80 µL of acetonitrile to precipitate proteins.[1]
-
Vortex thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes.[1]
-
Transfer the supernatant to an HPLC vial for analysis.[1]
LC-MS/MS Conditions
The following tables summarize typical instrument parameters.
Table 1: Chromatographic Conditions
| Parameter | Condition 1[1] | Condition 2[7] |
| System | Agilent 1290 Infinity HPLC | Waters LC-MS/MS system |
| Column | Kinetex 2.6 μm Polar C18 (100 x 2.1 mm) | Agilent XDB C18 (50 x 2.1 mm, 5 μm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | 0.2% Formic acid and Acetonitrile (70:30, v/v) |
| Gradient | Linear gradient from 20% to 80% B over 8 min | Isocratic |
| Flow Rate | 200 µL/min | 0.8 mL/min |
| Injection Volume | 1 µL | Not specified |
Table 2: Mass Spectrometric Conditions
| Parameter | This compound | Internal Standard (Valsartan)[1] | Internal Standard (Cabozantinib)[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 400.1 → 289.1 | 436.1 → 291.1 | 502.13 → 323.07 |
| Fragmentor Voltage | 140 V | 84 V | Not specified |
| Collision Energy | 13 V | 17 V | Not specified |
Method Validation
A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below, with typical acceptance criteria as per regulatory guidelines.[7][8][9]
Table 3: Bioanalytical Method Validation Parameters and Typical Results
| Parameter | Description | Typical Acceptance Criteria | Reported Performance[7] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | r² = 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. | 1.0 to 1000.0 ng/mL | 1.0 to 1000.0 ng/mL |
| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. | Precision ≤ 20%, Accuracy within ±20% | 1.0 ng/mL |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of nominal (±20% at LLOQ) | 91.60% to 100.70% |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Not explicitly stated, but accuracy data suggests good precision |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS. | Method was selective |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. | Stable across all freeze-thaw cycles |
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in plasma. The protein precipitation extraction technique is straightforward and efficient. Adherence to this validated protocol will enable researchers to generate high-quality pharmacokinetic data, which is essential for the ongoing development and clinical application of this compound.
References
- 1. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic characteristics of this compound, a new activin receptor-like kinase 5 inhibitor, in patients with advanced solid tumors in a first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quantification of this compound an Inhibitor of TGFBR1 by LC-MS/MS in Rat Plasma and Its Pharmacokinetic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: In Situ Hybridization to Detect Vactosertib Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vactosertib (TEW-7197) is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). By targeting the kinase activity of TGFBR1, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a pivotal role in numerous cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of the TGF-β pathway is a hallmark of various pathologies, most notably cancer, where it can promote tumor growth, metastasis, and immunosuppression.
These application notes provide a comprehensive guide for the use of in situ hybridization (ISH) to visualize and quantify the expression of this compound's target genes within the cellular context of tissue samples. The provided protocols and data will enable researchers to assess the pharmacodynamic effects of this compound and to investigate the spatial distribution of its molecular targets.
This compound's Mechanism of Action and Target Genes
This compound inhibits the phosphorylation of SMAD2 and SMAD3, downstream mediators of the TGF-β pathway, thereby preventing their translocation to the nucleus and subsequent regulation of target gene transcription. This inhibition leads to a downstream modulation of various genes implicated in oncogenesis.
Primary Target:
-
TGFBR1 (ALK5): this compound directly inhibits the serine/threonine kinase activity of this receptor.
Key Downstream Target Genes:
-
c-Myc: A proto-oncogene that is often downregulated by TGF-β signaling. Inhibition of this pathway by this compound can lead to changes in c-Myc expression.
-
c-Myc Regulated Genes: this compound treatment has been shown to inhibit the expression of several c-Myc target genes, including ODC1, NOP16, RRP9, NME1, NOLC1, NPM1, and HSPD1.[1]
-
Extracellular Matrix (ECM) Components: The TGF-β pathway is a key regulator of ECM production. This compound can attenuate the expression of genes encoding for collagens, fibronectin, and alpha-smooth muscle actin (α-SMA).
Data Presentation: Quantitative Analysis of this compound's Effect on Target Gene Expression
Table 1: Inhibition of TGF-β1-induced c-Myc Target Gene Expression by this compound in SAOS2 Cells [1]
| Gene | Function | Fold Change (TGF-β1 vs. Control) | Fold Change (TGF-β1 + this compound vs. TGF-β1) |
| ODC1 | Ornithine decarboxylase 1 | Increased | Decreased |
| NOP16 | Nucleolar protein 16 | Increased | Decreased |
| RRP9 | Ribosomal RNA processing 9 | Increased | Decreased |
| NME1 | NME/NM23 nucleoside diphosphate kinase 1 | Increased | Decreased |
| NOLC1 | Nucleolar and coiled-body phosphoprotein 1 | Increased | Decreased |
| NPM1 | Nucleophosmin 1 | Increased | Decreased |
| HSPD1 | Heat shock protein family D (Hsp60) member 1 | Increased | Decreased |
Note: This table is a qualitative summary based on the findings of the cited study. The study demonstrated a significant increase in the expression of these genes with TGF-β1 treatment and a subsequent inhibition of this induction with this compound co-treatment.[1]
Signaling Pathway and Experimental Workflow Diagrams
TGF-β Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits TGFBR1, blocking SMAD phosphorylation.
Experimental Workflow for In Situ Hybridization
References
Evaluating the Inhibitory Effect of Vactosertib on Epithelial-Mesenchymal Transition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. Transforming growth factor-beta (TGF-β) signaling is a key inducer of EMT in various cancers. Vactosertib (TEW-7197), a potent and selective small-molecule inhibitor of the TGF-β type I receptor (ALK5), has emerged as a promising therapeutic agent to counteract EMT.[1][2] These application notes provide a comprehensive guide for evaluating the efficacy of this compound in inhibiting EMT in cancer cells. The protocols detailed below, from in vitro cell-based assays to molecular analyses, will enable researchers to robustly assess the impact of this compound on this critical cancer-related process.
Data Presentation
The following tables summarize the quantitative effects of this compound on key aspects of the epithelial-mesenchymal transition, based on preclinical studies.
| Cell Line | Assay | Outcome | This compound Concentration | Result | Reference |
| Osteosarcoma (K7, K7M2, mOS493, mOS482, M132, SAOS2) | Cell Proliferation | IC50 | 10 nM - 10 µM | 0.8 - 2.1 µM | [3] |
| 4T1-Luc (murine breast cancer) | Western Blot (in vivo) | Vimentin Protein Expression | Not Specified | Significant decrease in radiation-induced expression | [4] |
| 4T1-Luc (murine breast cancer) | Western Blot (in vivo) | Fibronectin Protein Expression | Not Specified | Significant decrease in radiation-induced expression | [4] |
| 4T1-Luc (murine breast cancer) | Western Blot (in vivo) | Snail Protein Expression | Not Specified | Significant decrease in radiation-induced expression | [4] |
| 4T1-Luc (murine breast cancer) | Western Blot (in vivo) | N-Cadherin Protein Expression | Not Specified | Significant decrease in radiation-induced expression | [4] |
| PANC-1, Panc02 (pancreatic cancer) | Transwell Migration Assay | Cell Migration | Not Specified | Significant reduction in migration | [5] |
| PANC-1, Panc02 (pancreatic cancer) | Transwell Invasion Assay | Cell Invasion | Not Specified | Significant reduction in invasion | [5] |
| 4T1-Luc, MDA-MB-231 (human breast cancer) | Mammosphere Formation Assay | Mammosphere Forming Efficiency (MSFE) | 100 nM | Weakened radiation-induced MSFE | [4][6] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound and to effectively design experiments, it is crucial to visualize the targeted signaling pathway and the overall experimental workflow.
Experimental Protocols
Western Blotting for EMT Markers
This protocol details the detection of changes in epithelial and mesenchymal protein markers following this compound treatment.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
This compound
-
TGF-β1 (for EMT induction)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-N-cadherin, anti-Snail, anti-Slug, anti-Twist, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Induce EMT by treating with TGF-β1 for 48-72 hours. Treat cells with varying concentrations of this compound for 24-48 hours.
-
Protein Extraction: Lyse cells with RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system. Quantify band intensity and normalize to a loading control like β-actin.[4]
Immunofluorescence for E-cadherin and Vimentin
This protocol allows for the visualization of the subcellular localization and expression levels of epithelial and mesenchymal markers.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (anti-E-cadherin, anti-Vimentin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow and treat cells on coverslips as described for Western blotting.
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Counterstain nuclei with DAPI. Mount coverslips onto slides using mounting medium. Image using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for EMT-related Genes
This protocol quantifies the mRNA expression levels of key EMT-related transcription factors and markers.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., CDH1, VIM, SNAI1, SNAI2, TWIST1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells using a commercial kit. Synthesize cDNA from the extracted RNA.
-
qRT-PCR:
-
Prepare a reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA.
-
Perform qRT-PCR using a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Scratch (Wound Healing) Assay
This assay assesses the effect of this compound on cancer cell migration.
Materials:
-
24-well plates
-
Pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to form a confluent monolayer.
-
Creating the Scratch: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment and Imaging: Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound. Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width or area of the scratch at each time point. Calculate the percentage of wound closure.
Mammosphere Formation Assay
This assay evaluates the effect of this compound on the self-renewal capacity of cancer stem-like cells, a cell population often enriched during EMT.
Materials:
-
Ultra-low attachment plates
-
Mammosphere culture medium (serum-free medium supplemented with growth factors like EGF and bFGF)
-
Treated single-cell suspension
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from treated cancer cells.
-
Seeding: Seed a low density of cells (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing this compound.
-
Incubation: Incubate for 7-10 days to allow mammosphere formation.
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) per well. Calculate the Mammosphere Forming Efficiency (MFE %) as: (Number of mammospheres / Number of cells seeded) x 100.[4][6]
Conclusion
The provided application notes and protocols offer a robust framework for investigating the inhibitory effects of this compound on the epithelial-mesenchymal transition. By employing these methodologies, researchers can generate comprehensive data on the molecular and functional consequences of TGF-β pathway inhibition by this compound, thereby contributing to the development of novel anti-metastatic cancer therapies.
References
- 1. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiotherapy-induced oxidative stress and fibrosis in breast cancer are suppressed by this compound, a novel, orally bioavailable TGF-β/ALK5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiotherapy-induced oxidative stress and fibrosis in breast cancer are suppressed by this compound, a novel, orally bioavailable TGF-β/ALK5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application of Vactosertib in Combination with Radiotherapy: Enhancing Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Vactosertib (TEW-7197) is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[2] In the context of cancer, TGF-β often acts as a tumor promoter, contributing to immunosuppression, metastasis, and resistance to conventional therapies such as radiotherapy.[2][3] Radiotherapy, a cornerstone of cancer treatment, can paradoxically induce TGF-β signaling, leading to radioresistance and tumor recurrence.[1][4] The combination of this compound with radiotherapy presents a promising strategy to overcome these limitations and enhance the therapeutic efficacy of radiation. These notes provide an overview of the preclinical rationale and protocols for investigating this combination therapy.
Mechanism of Action
Radiotherapy induces DNA damage in cancer cells, but it also activates the TGF-β signaling pathway.[1] This activation can promote processes that counteract the cytotoxic effects of radiation, including:
-
Epithelial-to-Mesenchymal Transition (EMT): A process where cancer cells acquire migratory and invasive properties, contributing to metastasis.[1]
-
Cancer Stem Cell (CSC) Properties: The promotion of a subpopulation of tumor cells with self-renewal capabilities and resistance to therapy.[1][4]
-
Immunosuppression: TGF-β is a potent immunosuppressive cytokine that can inhibit the function of cytotoxic T cells and natural killer (NK) cells, thereby shielding the tumor from an anti-tumor immune response.[3]
-
Fibrosis: Radiation-induced fibrosis can create a physical barrier that limits drug and immune cell penetration into the tumor.[4][5]
This compound, by inhibiting ALK5, blocks the canonical Smad-dependent TGF-β signaling pathway.[1] This inhibition is hypothesized to:
-
Radiosensitize tumor cells: By preventing the TGF-β-mediated DNA damage response and pro-survival signals.
-
Inhibit metastasis: By suppressing radiation-induced EMT.[1]
-
Reduce tumor recurrence: By targeting the CSC population.[1][4]
-
Enhance anti-tumor immunity: By alleviating TGF-β-induced immunosuppression in the tumor microenvironment.
Preclinical Data Summary
Preclinical studies, primarily in breast cancer models, have demonstrated the synergistic anti-tumor effects of combining this compound with radiotherapy.
Quantitative Data from In Vivo Breast Cancer Studies
| Parameter | Control | Radiotherapy (RT) Alone | This compound + RT | Reference |
| Primary Tumor Volume | Baseline | Slight Reduction | Prominent Decrease | [4] |
| Lung Metastatic Nodules | Baseline | Increased | Significantly Reduced | [1] |
| p-SMAD2/3 Expression (TGF-β activity marker) | Low | Increased | Inhibited | [1] |
| EMT Markers (Vimentin, N-cadherin, Snail) | Low | Increased | Significantly Abolished | [1] |
| CSC Markers (Pluripotent stem cell regulators) | Low | Increased | Attenuated | [1] |
| Oxidative Stress Markers (4-HNE, NOX4) | Low | Increased | Suppressed | [5] |
| Fibrosis Markers (PAI-1, α-SMA, Fibronectin) | Low | Increased | Inhibited | [5] |
Signaling Pathway and Experimental Workflow
TGF-β Signaling Pathway Inhibition by this compound in the Context of Radiotherapy
Caption: this compound inhibits radiotherapy-induced TGF-β signaling.
General In Vivo Experimental Workflow
Caption: Workflow for in vivo this compound and radiotherapy studies.
Experimental Protocols
In Vitro Radiosensitization Study (Clonogenic Survival Assay)
This protocol is adapted from studies on TGF-β inhibitors and radiotherapy.[6][7]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer, U87MG for glioblastoma) in appropriate media.
-
-
This compound Pre-treatment:
-
Plate cells at a density determined to yield approximately 50-100 colonies per plate.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or vehicle control for 24 hours prior to irradiation.
-
-
Irradiation:
-
Irradiate the cells with a single dose of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
-
Colony Formation:
-
After irradiation, replace the medium with fresh medium (without this compound).
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies in each plate.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition, normalized to the plating efficiency of non-irradiated control cells.
-
Plot survival curves and determine the Dose Enhancement Ratio (DER) to quantify the radiosensitizing effect of this compound.
-
In Vivo Tumor Growth Delay and Metastasis Study (Breast Cancer Model)
This protocol is based on a published study.[1]
-
Animal Model:
-
Use female BALB/c mice (6-8 weeks old).
-
-
Tumor Cell Implantation:
-
Inject 4 x 10^4 4T1-Luc cells (luciferase-expressing murine breast cancer cells) into the fourth mammary fat pad.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumor volume reaches 70-100 mm³, randomize mice into treatment groups (n=8/group):
-
Control (vehicle)
-
Radiotherapy alone
-
This compound + Radiotherapy
-
-
-
Treatment Regimen:
-
This compound + Radiotherapy group: Administer this compound at 2.5 mg/kg orally (p.o.) daily for two weeks.
-
Radiotherapy: Concurrently with the start of this compound treatment, irradiate the tumors with 4 Gy/day for three consecutive days.
-
-
Monitoring:
-
Measure primary tumor volume every 2-3 days.
-
Monitor for lung metastasis using bioluminescence imaging weekly.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 14), euthanize the mice.
-
Excise the primary tumor and weigh it.
-
Harvest lungs and count metastatic nodules.
-
Perform histological analysis (H&E staining) and immunohistochemistry for biomarkers (e.g., p-Smad2/3, EMT markers) on tumor and lung tissues.
-
Proposed Adapted In Vivo Protocol (Glioblastoma Model)
This proposed protocol is adapted from studies using other TGF-β inhibitors in glioblastoma.[6][7]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID).
-
-
Tumor Cell Implantation:
-
Stereotactically implant human glioblastoma cells (e.g., U87MG or patient-derived xenograft cells) into the striatum of the mouse brain.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by bioluminescence imaging.
-
When a detectable tumor signal is present, randomize mice into treatment groups.
-
-
Treatment Regimen:
-
This compound: Based on previous studies, a starting dose of 25-50 mg/kg orally, daily.
-
Radiotherapy: Deliver fractionated radiotherapy to the tumor-bearing hemisphere (e.g., 5 fractions of 2 Gy).
-
-
Monitoring:
-
Monitor animal survival and neurological symptoms.
-
Track tumor progression via bioluminescence imaging.
-
-
Endpoint Analysis:
-
At the humane endpoint, harvest brains for histological and immunohistochemical analysis of tumor invasion, proliferation (Ki-67), and apoptosis (TUNEL).
-
Proposed Adapted In Vivo Protocol (Pancreatic Cancer Model)
This proposed protocol is adapted from studies using this compound with chemotherapy in pancreatic cancer and general radiotherapy guidelines.[8][9]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
-
Tumor Cell Implantation:
-
Orthotopically implant human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) into the pancreas of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using high-resolution ultrasound or bioluminescence imaging.
-
Randomize mice into treatment groups when tumors are established.
-
-
Treatment Regimen:
-
This compound: A starting dose of 25-50 mg/kg orally, daily.
-
Radiotherapy: Deliver localized, fractionated radiotherapy to the pancreatic tumor (e.g., 5 fractions of 2 Gy).
-
-
Monitoring:
-
Monitor animal weight and overall health.
-
Measure tumor volume regularly.
-
-
Endpoint Analysis:
-
At the end of the study, harvest the pancreas and other organs (e.g., liver, lungs) to assess for primary tumor size and metastasis.
-
Perform histological analysis to evaluate tumor fibrosis and immune cell infiltration.
-
Conclusion
The combination of this compound with radiotherapy holds significant promise for improving cancer treatment outcomes. By targeting the TGF-β pathway, this compound can counteract radiation-induced resistance mechanisms, thereby enhancing the efficacy of radiotherapy. The provided protocols offer a framework for preclinical investigation of this combination therapy across various cancer types. Further research is warranted to optimize dosing and scheduling and to translate these promising preclinical findings into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jcpjournal.org [jcpjournal.org]
- 3. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Translating the combination of TGFβ blockade and radiotherapy into clinical development in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The TGF-β superfamily as potential therapeutic targets in pancreatic cancer [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vactosertib Concentration for In Vitro Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Vactosertib concentration for in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] By inhibiting ALK5, this compound blocks the TGF-β signaling pathway, which is often dysregulated in cancer and promotes tumor growth, metastasis, and immunosuppression.[1][3][4] This inhibition of TGF-β signaling can suppress tumor cell proliferation and enhance anti-tumor immunity.[5]
Q2: What is a typical starting concentration range for this compound in in vitro cytotoxicity assays?
Based on published data, a sensible starting concentration range for this compound in in vitro cytotoxicity assays is between 0.01 µM and 10 µM. The half-maximal inhibitory concentration (IC50) of this compound has been shown to vary depending on the cell line, with values reported from the nanomolar to the low micromolar range.[5] For initial screening, a broad range with logarithmic dilutions is recommended to determine the approximate IC50 for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: Which cytotoxicity assay is recommended for use with this compound?
Standard colorimetric or fluorometric cytotoxicity assays such as MTT, XTT, SRB, or LDH release assays are generally compatible with this compound. The choice of assay may depend on the cell type and experimental setup. For example, an XTT assay has been successfully used to determine the cell viability of multiple myeloma cell lines treated with this compound.[3] It is advisable to validate the chosen assay with your specific cell line and experimental conditions.
Data Presentation: this compound IC50 Values
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K7, K7M2, mOS493, mOS482 | Mouse Osteosarcoma | 0.79 - 2.1 | [5] |
| SAOS2, M132 | Human Osteosarcoma | 0.79 - 2.1 | [5] |
| 4T1 | Mouse Breast Cancer | ~0.011 (as TEW-7197) | [5] |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay with this compound
This protocol provides a step-by-step guide for determining the cytotoxic effects of this compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from your 10 mM stock solution in complete culture medium. A common starting range is 0.01, 0.1, 1, 5, and 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are more prone to evaporation. |
| No dose-dependent effect observed | This compound concentration range is too high or too low. Cell line is resistant to this compound. Incorrect incubation time. | Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar). Confirm the sensitivity of your cell line to TGF-β signaling. Optimize the incubation time (e.g., 24, 48, 72 hours). |
| This compound precipitates in the culture medium | The concentration of this compound is too high for the medium's solubility capacity. The final DMSO concentration is too high. | Ensure the final concentration of this compound does not exceed its solubility in the culture medium. Prepare fresh dilutions for each experiment. Keep the final DMSO concentration below 0.5%. |
| High background in MTT/XTT assay | Contamination of cell culture. Interference from phenol red in the medium. | Regularly check for microbial contamination. Use phenol red-free medium for the assay. |
| Low signal or poor dynamic range | Cell seeding density is too low. Incubation time is too short. Assay reagent is degraded. | Optimize cell seeding density to ensure a sufficient number of viable cells at the end of the experiment. Increase the incubation time with this compound. Use fresh assay reagents. |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the TGF-β signaling pathway by targeting ALK5.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: A typical workflow for an in vitro cytotoxicity assay using this compound.
Troubleshooting Decision Tree for this compound Assays
Caption: A decision tree to troubleshoot common issues in this compound assays.
References
- 1. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral transforming growth factor‐beta receptor 1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Vactosertib experiments
Welcome to the Vactosertib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound (also known as TEW-7197), a selective inhibitor of the TGF-β type I receptor kinase, ALK5.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase activity of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] By binding to the ATP-binding site of ALK5, this compound prevents the phosphorylation of downstream signaling molecules SMAD2 and SMAD3.[1][4] This blockade of the canonical TGF-β/SMAD pathway inhibits the transcription of TGF-β target genes, which are involved in processes such as cell proliferation, epithelial-to-mesenchymal transition (EMT), and immune suppression.[1][5]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in cancer research to study the role of the TGF-β signaling pathway in tumor progression, metastasis, and the tumor microenvironment.[1][5] It has been investigated in various cancer models, including osteosarcoma, breast cancer, pancreatic cancer, and multiple myeloma, both as a monotherapy and in combination with other anti-cancer agents.[1][6][7][8]
Q3: In what solvent should I dissolve this compound and how should it be stored?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[9][10] For long-term storage, the powder form should be kept at -20°C for up to three years, and stock solutions in DMSO can be stored at -80°C for up to one year.[9] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution. For short-term use, aliquots can be stored at 4°C for up to one week.[10]
Q4: What are the typical working concentrations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. In vitro studies have shown that this compound can inhibit TGF-β-induced SMAD2 phosphorylation at concentrations as low as 10-100 nM.[1] However, for cell viability or anti-proliferative effects, the IC50 values are generally in the micromolar range (0.8–2.1 µM in osteosarcoma cell lines).[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistent volume dispensing. Allow cells to adhere and recover overnight before adding this compound. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.[10] Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) in your experimental design. |
| This compound Precipitation | This compound may precipitate in aqueous solutions. Prepare fresh dilutions from a DMSO stock solution for each experiment. Visually inspect the media for any signs of precipitation after adding the drug. Sonication may aid in dissolution.[10] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing the tetrazolium salt).[11] Consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assay) to confirm your results. |
| Cell Density | The efficacy of some drugs can be dependent on cell density at the time of treatment.[12] Standardize the cell seeding density across all experiments and ensure that cells are in the logarithmic growth phase during treatment. |
Issue 2: Inconsistent or Weak Inhibition of p-SMAD2/3 in Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting TGF-β-induced p-SMAD2/3 in your cell line. Pre-incubation with this compound for at least 15-30 minutes before adding TGF-β is a common practice.[1] |
| Loss of Phosphorylation Signal | Phosphorylation events can be transient. Work quickly and keep samples on ice. Always include phosphatase inhibitors in your lysis buffer. |
| Low Basal p-SMAD2/3 Levels | Many cell lines have low basal levels of p-SMAD2/3. Ensure you are stimulating the cells with an appropriate concentration of TGF-β ligand (e.g., 5 ng/mL TGF-β1) to induce a robust phosphorylation signal.[1] |
| Antibody Issues | Use a phospho-specific antibody that has been validated for your application. Include a positive control (e.g., lysate from TGF-β-stimulated cells without this compound) and a negative control (e.g., unstimulated cells). Also, probe for total SMAD2/3 as a loading control. |
| Blocking Buffer | Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead. |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
| Potential Cause | Recommended Solution |
| Pharmacokinetics and Bioavailability | This compound has good oral bioavailability, but its concentration at the tumor site can be influenced by various factors.[9] Ensure the dosing regimen is appropriate for the animal model and consider pharmacokinetic studies to correlate plasma/tumor concentration with efficacy. |
| Tumor Microenvironment (TME) | The TME plays a complex role in TGF-β signaling and can influence the response to this compound.[5] The presence of other cell types and factors in the TME can lead to different outcomes compared to in vitro monocultures. |
| Dual Role of TGF-β | TGF-β can have both tumor-suppressive and tumor-promoting roles depending on the cancer stage and context.[13] Inhibition of TGF-β signaling might have different effects in an established in vivo tumor compared to a rapidly proliferating in vitro culture. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. These values should serve as a reference, and optimal conditions should be determined empirically for your specific experimental setup.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Assay Type | Parameter Measured | IC50 | Reference |
| K7, K7M2, mOS493, mOS482 (murine osteosarcoma) | IncuCyte Imaging System | Cell Growth | 0.8–2.1 µM | [1] |
| M132, SAOS2 (human osteosarcoma) | IncuCyte Imaging System | Cell Growth | 0.8–2.1 µM | [1] |
| 4T1 (murine breast cancer) | Luciferase Reporter Assay | TGF-β1-induced luciferase activity | 12.1 nM | [9] |
| HaCaT (human keratinocyte) | Luciferase Reporter Assay | TGF-β1-induced luciferase activity | 16.5 nM | [9] |
| Sf9 (insect cells) | Radioisotopic Kinase Assay | Recombinant human ALK5 activity | 7 nM | [9] |
| 4T1 (murine breast cancer) | Western Blot | p-SMAD3 | 10-30 nM | [4] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Tumor Type | This compound Dose and Schedule | Outcome | Reference |
| BALB/c mice | K7M2-Luc pulmonary metastasis | 25 mg/kg, p.o., 5 days/week | Inhibition of pulmonary metastasis | [1] |
| NSG mice | SAOS2 subcutaneous xenograft | 50 mg/kg, p.o., 5 days/week | Increased survival, inhibited tumor growth | [1] |
| BALB/c mice | K7M2 subcutaneous xenograft | 50 mg/kg, p.o., 5 days/week | Inhibition of tumor growth | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2/3
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight.
-
The following day, starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 30 minutes.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD2/3 (e.g., targeting Ser465/467 for SMAD2 and Ser423/425 for SMAD3) overnight at 4°C with gentle agitation.[11][14][15]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total SMAD2/3 or a housekeeping protein like β-actin.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock.
-
Carefully remove the old media and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[16]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The TGFβ type I receptor kinase inhibitor this compound in combination with pomalidomide in relapsed/refractory multiple myeloma: a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. What are TGF-β inhibitors and how do they work? [synapse.patsnap.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 13. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
How to prevent Vactosertib precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Vactosertib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TEW-7197) is an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1] By inhibiting ALK5, this compound blocks TGF-β signaling, which can suppress the growth of tumor cells where this pathway is overactive.[2][3] The TGF-β pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases like cancer.[4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][5] For cell culture experiments, it is highly recommended to prepare a concentrated stock solution in high-purity DMSO.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should not exceed 0.1%.[1] It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration as the this compound-treated samples) to assess any potential effects of the solvent on the cells.[1]
Q4: Can I store this compound stock solutions?
Yes. This compound stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[1][6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For short-term use (up to one week), aliquots can be stored at 4°C.[1]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue, primarily due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this problem.
Issue: this compound precipitates out of solution when added to cell culture media.
This can be observed as a cloudy or hazy appearance in the media, or as visible particulate matter. Precipitation can lead to inaccurate dosing and inconsistent experimental results.
Troubleshooting Steps:
-
Check Stock Solution Concentration:
-
Problem: The stock solution might be too concentrated, leading to rapid precipitation upon dilution.
-
Solution: While this compound has high solubility in DMSO, preparing a stock solution at the highest possible concentration is not always optimal. Try preparing a slightly less concentrated stock solution (e.g., 10 mM).
-
-
Optimize the Dilution Method:
-
Problem: Direct and rapid dilution of a concentrated DMSO stock into the full volume of aqueous media can cause the compound to crash out of solution.
-
Solution: Employ a serial dilution or a stepwise mixing approach. Instead of adding a small volume of highly concentrated stock directly to a large volume of media, first pre-dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
-
Increase the Final Volume of Media:
-
Problem: The final concentration of this compound in the media might be too high, exceeding its solubility limit in the aqueous environment.
-
Solution: If your experimental design allows, try using a larger volume of media to achieve the same final concentration. This increases the total volume of solvent available to keep the compound dissolved.
-
-
Pre-warm the Cell Culture Media:
-
Problem: Adding a cold stock solution to room temperature or cold media can decrease the solubility of the compound.
-
Solution: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. This can help maintain the compound in solution.
-
-
Vortex/Mix During Dilution:
-
Problem: Insufficient mixing upon addition of the stock solution can lead to localized high concentrations of this compound, promoting precipitation.
-
Solution: Gently vortex or swirl the media while adding the this compound stock solution to ensure rapid and uniform distribution.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents. This data is essential for preparing appropriate stock solutions.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 60 - 100 | 150.22 - 250.36 | Sonication may be required.[1][6] |
| Ethanol | 40 - 79 | 100.15 - 197.78 | Sonication may be required.[1][5] |
| Water | Insoluble | Insoluble | [5] |
| 10% DMSO in Saline | ≥ 2.5 | ≥ 6.26 | For in vivo preparations.[6] |
Experimental Protocols
Protocol for Preparing this compound Working Solution in Cell Culture Media
This protocol provides a step-by-step method to minimize precipitation when preparing a working solution of this compound for cell culture experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
Procedure:
-
Prepare a 10 mM this compound Stock Solution: a. Weigh out a precise amount of this compound powder. b. Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound: 399.42 g/mol ). c. Add the calculated volume of DMSO to the this compound powder. d. Vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1][6] e. Store the 10 mM stock solution in aliquots at -20°C or -80°C.
-
Prepare the Final Working Solution (Example for a 10 µM final concentration in 10 mL of media): a. Pre-warm the required volume of cell culture medium to 37°C. b. In a sterile tube, perform an intermediate dilution step: Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed media. Mix well by gentle pipetting. This creates a 100 µM intermediate solution. c. Add 1 mL of the 100 µM intermediate solution to the remaining 9 mL of pre-warmed media to achieve the final 10 µM concentration. d. While adding the intermediate solution, gently swirl or vortex the final volume of media to ensure rapid and even distribution. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preventing this compound precipitation.
References
- 1. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. This compound | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Vactosertib Dosing Optimization: A Technical Resource for In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosing frequency of Vactosertib for sustained in vivo efficacy. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1] By inhibiting ALK5, this compound blocks the canonical TGF-β signaling pathway, which is implicated in tumor progression, immune evasion, and fibrosis.[1][2]
Q2: What is the pharmacokinetic profile of this compound and how does it influence dosing frequency?
This compound is orally bioavailable and rapidly absorbed.[3][4] A first-in-human phase 1 study in patients with advanced solid tumors revealed a short terminal half-life of approximately 3.2 hours.[3] This rapid elimination suggests that more frequent dosing, such as twice-daily (BID) or thrice-daily, may be necessary to maintain plasma concentrations above the minimum effective level for sustained target inhibition.[3] Once-daily (QD) dosing resulted in negligible accumulation.[3][4]
Q3: What are some common dosing schedules for this compound in preclinical in vivo studies?
Several dosing schedules have been reported in preclinical cancer models. A common intermittent schedule is 50 mg/kg administered orally five days a week.[5] Other studies in combination with immunotherapy have also utilized a 5 days on, 2 days off schedule.[6] Continuous daily dosing has also been explored. The choice of schedule often depends on the tumor model, the combination therapy, and the experimental endpoint.
Q4: How can I assess the pharmacodynamic (PD) effects of this compound in my in vivo model?
The phosphorylation of SMAD2 (p-SMAD2) is a direct downstream marker of ALK5 activity and serves as a reliable pharmacodynamic biomarker for this compound.[2] Tumor and/or surrogate tissue samples can be collected at various time points after this compound administration to assess the level of p-SMAD2 inhibition via techniques such as Western blotting or immunohistochemistry. This can help determine the extent and duration of target engagement with different dosing regimens.
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition is observed despite using a previously reported dosing schedule.
-
Potential Cause 1: Insufficient Target Coverage. Due to this compound's short half-life, a once-daily dosing schedule might not provide sustained inhibition of the TGF-β pathway.
-
Troubleshooting Step: Consider increasing the dosing frequency to twice daily (BID). This will help maintain a more consistent plasma concentration of this compound and, consequently, a more sustained suppression of p-SMAD2.
-
-
Potential Cause 2: Drug Formulation and Administration Issues. Improper formulation or administration can lead to inconsistent dosing.
-
Troubleshooting Step: Ensure this compound is properly solubilized or suspended in an appropriate vehicle. For oral gavage, ensure proper technique to minimize stress and ensure accurate delivery.[7][8] Refer to the detailed In Vivo Dosing Protocol below. Consider using palatable formulations for voluntary oral administration to reduce stress.[9][10][11]
-
-
Potential Cause 3: Tumor Model Resistance. The specific tumor model may have intrinsic or acquired resistance to TGF-β pathway inhibition.
-
Troubleshooting Step: Confirm target expression (ALK5) in your tumor model. Evaluate the baseline activity of the TGF-β pathway by measuring p-SMAD2 levels in untreated tumors. Consider combination therapies, as this compound has shown synergistic effects with immunotherapy and chemotherapy.[2][6][12]
-
Issue 2: Variability in tumor response is high within the same treatment group.
-
Potential Cause 1: Inconsistent Drug Administration. As mentioned above, variability in oral gavage technique can lead to inconsistent dosing between animals.
-
Potential Cause 2: Biological Variability. Inherent biological differences between animals can contribute to varied responses.
-
Troubleshooting Step: Increase the number of animals per group to enhance statistical power. Ensure proper randomization of animals into treatment groups.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and dosing in preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | ~1.2 hours | [3] |
| Terminal Half-life (t1/2) | ~3.2 hours | [3] |
| Accumulation Ratio (QD for 5 days) | ~0.87 | [3][4] |
Table 2: Examples of Preclinical In Vivo Dosing Regimens for this compound
| Tumor Model | Dose | Dosing Schedule | Outcome | Reference |
| Osteosarcoma (K7M2) | 50 mg/kg | 5 days/week, p.o. | Significantly inhibited tumor growth | [5] |
| Multiple Myeloma (5T33MM) | Not specified | 5 days on, 2 days off | Inhibited MM progression | [6] |
| Breast Cancer (4T1-Luc) | Not specified | In combination with radiation | Significant anti-metastatic effect | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or nude mice) for human cancer cell line xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a predetermined number of cancer cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). Ensure the formulation is a homogenous suspension.
-
Dosing Administration: Administer this compound via oral gavage at the desired dose and frequency (e.g., 50 mg/kg, BID). The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., p-SMAD2 levels).
Protocol 2: Pharmacodynamic Analysis of p-SMAD2 Inhibition
-
Study Design: In a satellite group of tumor-bearing mice, administer a single dose of this compound.
-
Sample Collection: Euthanize mice and collect tumors at various time points post-dose (e.g., 1, 2, 4, 8, and 24 hours).
-
Tissue Processing: Immediately snap-freeze the tumor samples in liquid nitrogen or fix them in formalin for subsequent analysis.
-
Western Blotting:
-
Homogenize frozen tumor tissue and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-SMAD2 and total SMAD2.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Detect protein bands using an appropriate secondary antibody and imaging system.
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded tumor sections.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate sections with primary antibodies against p-SMAD2.
-
Use a suitable detection system to visualize the staining.
-
Quantify the staining intensity and percentage of positive cells.
-
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway by targeting ALK5.
Caption: In vivo efficacy study workflow for this compound.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
- 1. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic characteristics of this compound, a new activin receptor-like kinase 5 inhibitor, in patients with advanced solid tumors in a first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 9. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. medpacto.com [medpacto.com]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing adverse effects of Vactosertib in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vactosertib in animal models.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5)[1]. By inhibiting ALK5, this compound blocks TGF-β signaling, which can suppress tumor growth, reduce cancer cell migration and invasion, and modulate the tumor microenvironment[1][2].
Q2: What is the general safety profile of this compound in animal models?
A2: Preclinical studies in rats have indicated that this compound has low toxicity on the cardiovascular, central nervous, and respiratory systems. It is generally considered to be well-tolerated with minimal side effects in animal models[1].
Q3: Have any cardiac toxicities been observed with this compound in animal studies?
A3: While high doses of another ALK5 inhibitor, Galunisertib, have been associated with cardiac toxicities, studies with this compound (also known as TEW-7197) have shown limited toxicity without evidence of cardiotoxicity[1]. No cardiac toxicity was observed in combination studies with pembrolizumab or durvalumab in clinical trials[1][3].
Q4: What are the most common adverse events observed in human clinical trials with this compound?
A4: Data from human clinical trials can help inform potential adverse effects to monitor in animal models. The most commonly reported treatment-related adverse events in humans are generally mild to moderate and include fatigue, decreased appetite, diarrhea, anemia, myalgia (muscle pain), nausea, and rash[3][4][5].
II. Troubleshooting Guide for Adverse Effects in Animal Models
This guide provides recommendations for managing potential adverse effects observed during this compound administration in animal models.
Gastrointestinal Issues (Diarrhea)
-
Observed Clinical Signs:
-
Loose or watery stools.
-
Soiled bedding or perineal area.
-
Dehydration (sunken eyes, skin tenting).
-
Weight loss.
-
-
Potential Causes:
-
Recommended Actions:
-
Monitoring: Increase the frequency of observation to at least twice daily. Monitor body weight daily.
-
Supportive Care:
-
Ensure easy access to drinking water and moist food to prevent dehydration.
-
Provide supplemental hydration with subcutaneous fluids (e.g., sterile saline) if dehydration is observed, as per institutional guidelines.
-
Consult with a veterinarian about the potential use of anti-diarrheal medications if symptoms are severe and do not resolve.
-
-
Dose Adjustment: If severe diarrhea persists, consider a dose reduction or temporary cessation of treatment after consulting with the principal investigator and veterinary staff.
-
Weight Loss and Decreased Appetite
-
Observed Clinical Signs:
-
Progressive decrease in body weight.
-
Reduced food intake.
-
Lethargy and reduced activity.
-
-
Potential Causes:
-
Decreased appetite is a reported adverse event in clinical trials[3].
-
Gastrointestinal discomfort may also contribute to reduced food intake.
-
-
Recommended Actions:
-
Monitoring: Monitor body weight daily. Quantify food intake if possible.
-
Supportive Care:
-
Provide highly palatable and easily accessible food (e.g., wet mash, gel-based supplements).
-
Ensure water is readily available.
-
-
Humane Endpoint: A body weight loss of 15-20% from baseline is often a humane endpoint and should be strictly adhered to as per your institution's animal care and use committee (IACUC) protocol.
-
General Malaise and Fatigue
-
Observed Clinical Signs:
-
Lethargy, hunched posture.
-
Piloerection (ruffled fur).
-
Reduced grooming and nesting behavior.
-
Social isolation.
-
-
Potential Causes:
-
Recommended Actions:
-
Monitoring: Implement a clinical scoring system to objectively assess animal well-being daily.
-
Supportive Care:
-
Provide a comfortable and enriched environment to reduce stress.
-
Ensure easy access to food and water.
-
-
Evaluation: If signs of malaise are severe or persistent, consult with a veterinarian to rule out other causes and to discuss potential palliative care.
-
III. Quantitative Data on Adverse Events
The following table summarizes treatment-related adverse events observed in human clinical trials of this compound in combination with other agents. While this data is from human studies, it can guide researchers on potential toxicities to monitor in animal models.
| Adverse Event | Frequency in mCRC and GC/GEJC Patients (All Grades)[3] | Frequency in Metastatic Gastric Adenocarcinoma Patients (All Grades)[5] |
| Fatigue | 28.6% | 33.3% |
| Decreased Appetite | 28.6% | 41.6% |
| Diarrhea | 21.4% | Not Reported |
| Anemia | 21.4% | 50.0% |
| Myalgia | Not Reported | Not Reported |
| Nausea | Not Reported in this table | Not Reported |
| Rash | 14.3% | Not Reported |
| Hypothyroidism | 14.3% | Not Reported |
| Urticaria | Not Reported | 33.3% |
IV. Experimental Protocols
This compound Administration via Oral Gavage in Rodents
-
Preparation of this compound Solution:
-
Consult the manufacturer's instructions for the appropriate vehicle for this compound. Common vehicles include DMSO, polyethylene glycol (PEG), or a combination.
-
Prepare the dosing solution fresh daily, unless stability data indicates otherwise. Ensure the solution is homogenous.
-
-
Animal Handling and Restraint:
-
Acclimatize animals to handling and restraint prior to the start of the study to minimize stress.
-
Use appropriate and gentle restraint techniques.
-
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to ensure proper tube placement in the stomach.
-
Administer the solution slowly and carefully to avoid aspiration.
-
Monitor the animal for a short period post-administration for any signs of distress.
-
-
Dosage:
-
Dosages in published mouse studies have ranged from 2.5 mg/kg to 50 mg/kg daily[2]. The appropriate dose will depend on the specific animal model and experimental goals.
-
Monitoring for Adverse Effects
-
Frequency:
-
Conduct a general health assessment at least once daily.
-
If clinical signs are observed, increase monitoring to twice daily or more frequently as needed.
-
-
Parameters to Monitor:
-
Body Weight: Measure and record daily.
-
Clinical Signs: Observe for changes in posture, activity level, grooming, and signs of pain or distress. Utilize a standardized clinical scoring sheet.
-
Gastrointestinal Effects: Visually inspect for diarrhea or changes in fecal output.
-
Food and Water Intake: Monitor for any significant changes.
-
Tumor Burden: Measure tumor size regularly as per the study protocol.
-
-
Record Keeping:
-
Maintain detailed and accurate records of all observations, measurements, and interventions for each animal.
-
V. Visualizations
Signaling Pathway
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Experimental Workflow for Monitoring Adverse Effects
Caption: Workflow for monitoring and managing adverse effects in animal models.
Logical Troubleshooting Guide
Caption: Logical guide for troubleshooting common adverse clinical signs.
References
- 1. medpacto.com [medpacto.com]
- 2. Management and Mechanisms of Diarrhea Induced by Tyrosine Kinase Inhibitors in Human Epidermal Growth Factor Receptor-2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpacto.com [medpacto.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
Vactosertib Technical Support Center: A Guide to Refining Treatment Protocols and Minimizing Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively utilizing Vactosertib in pre-clinical and clinical research. Our goal is to empower researchers to refine treatment protocols to maximize therapeutic efficacy while minimizing and managing associated toxicities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during this compound administration, with a focus on practical solutions for toxicity management.
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicities?
A1: this compound is an orally bioavailable small molecule that inhibits the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] By blocking ALK5, this compound prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting TGF-β signaling.[4] This pathway is crucial in various cellular processes, including proliferation, differentiation, and immune regulation.[1][5] While this inhibition is key to its anti-tumor activity, TGF-β also plays a vital role in maintaining tissue homeostasis. Disruption of these homeostatic functions can lead to the observed toxicities.
Q2: What are the most common toxicities observed with this compound treatment?
A2: Based on clinical trial data, the most frequently reported treatment-related adverse events are generally mild to moderate and manageable.[6][7] These include:
-
Constitutional: Fatigue and myalgia (muscle pain) are frequently observed.[6][7]
-
Gastrointestinal: Nausea, decreased appetite, and diarrhea are also common.[6][8]
Less common but more severe adverse events have been reported, particularly in combination therapies, including hepatotoxicity and skin toxicities like rash.[6][9]
Table 1: Common Adverse Events Reported in this compound Clinical Trials (in Combination with Imatinib)
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Myalgia | 37% | - |
| Anemia | 37% | 18.5% |
| Nausea | 33.3% | - |
| Neutropenia | - | 22.2% |
Data from a Phase Ib/II study of this compound with imatinib in desmoid tumors.[6][7]
Table 2: Common Treatment-Related Adverse Events with this compound and Pembrolizumab
| Adverse Event | All Grades (%) |
| Fatigue | 28.6% |
| Decreased appetite | 28.6% |
| Diarrhea | 21.4% |
| Anemia | 21.4% |
Data from a study in metastatic colorectal or gastric cancer.[8]
Q3: How should I manage this compound-related toxicities in my experiments?
A3: A systematic approach to toxicity management is crucial. This involves regular monitoring, accurate grading of adverse events using a standardized system like the Common Terminology Criteria for Adverse Events (CTCAE), and timely intervention.[8][10][11] The general management strategy involves dose modification (interruption or reduction) and supportive care.
Troubleshooting Guide for Specific Adverse Events
| Issue (Adverse Event) | CTCAE Grade | Recommended Action | Supportive Care Considerations |
| Anemia | Grade 1-2 | Continue this compound. Monitor complete blood count (CBC) weekly. | Nutritional support (iron, B12, folate). |
| Grade 3 | Hold this compound until resolution to ≤ Grade 1. Resume at a reduced dose. | Red blood cell transfusions may be necessary. Consider erythropoiesis-stimulating agents in specific situations.[12] | |
| Grade 4 | Discontinue this compound. | Immediate medical intervention and transfusion support. | |
| Neutropenia | Grade 1-2 | Continue this compound. Monitor CBC with differential weekly. | - |
| Grade 3 | Hold this compound until resolution to ≤ Grade 1. Resume at a reduced dose. | Consider granulocyte colony-stimulating factors (G-CSF) if clinically indicated. | |
| Grade 4 | Discontinue this compound. | Hospitalization and G-CSF support are likely required. | |
| Nausea | Grade 1 | Continue this compound. | Dietary modifications (small, frequent meals). |
| Grade 2 | Continue this compound. | Administer antiemetic medication (e.g., ondansetron, prochlorperazine). | |
| Grade 3 | Hold this compound until resolution to ≤ Grade 1. Resume at a reduced dose. | Optimize antiemetic regimen; consider intravenous hydration. | |
| Myalgia (Muscle Pain) | Grade 1-2 | Continue this compound. | Over-the-counter analgesics (e.g., acetaminophen, NSAIDs). |
| Grade 3 | Hold this compound until resolution to ≤ Grade 1. Resume at a reduced dose. | Prescription pain management may be required. | |
| Hepatotoxicity (Elevated ALT/AST) | Grade 2 | Hold this compound. Monitor liver function tests (LFTs) every 2-3 days. | - |
| Grade 3-4 | Permanently discontinue this compound. | Hospitalization and specialist consultation. | |
| Rash (Maculopapular) | Grade 2 | Hold this compound. | Topical corticosteroids and oral antihistamines. |
| Grade 3 | Hold this compound and initiate systemic corticosteroids. | Consider dermatology consultation. |
This guide is for informational purposes. Always refer to the specific clinical trial protocol for detailed toxicity management guidelines.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound-induced toxicity.
Protocol 1: In Vitro Cytotoxicity Assay using Sulforhodamine B (SRB)
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., 4T1, MCF10A)
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
10% Trichloroacetic acid (TCA)
-
0.4% Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) in a low-serum medium (e.g., 0.2% FBS) for 72 hours.[13]
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Destaining: Quickly wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Toxicity Monitoring in a Murine Model
Objective: To assess the systemic toxicity of this compound in a preclinical animal model.
Materials:
-
Immunocompromised or syngeneic mice
-
This compound formulation for oral gavage
-
Calibrated scale for animal weight
-
Blood collection supplies (e.g., retro-orbital or tail vein)
-
Complete Blood Count (CBC) analyzer
-
Serum chemistry analyzer
-
Histopathology supplies
Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Dosing: Administer this compound via oral gavage at the desired dose and schedule (e.g., daily for 5 days, followed by a 2-day break).[5]
-
Daily Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain).
-
-
Weekly Blood Collection:
-
Collect a small volume of blood (e.g., via tail vein) for CBC and serum chemistry analysis.
-
Key parameters to monitor:
-
CBC: Hemoglobin, hematocrit, red blood cell count, white blood cell count with differential (especially neutrophils), and platelet count.
-
Serum Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine to assess liver and kidney function.
-
-
-
Endpoint Analysis:
-
At the end of the study, perform a terminal bleed for comprehensive blood analysis.
-
Conduct a gross necropsy, and collect major organs (liver, kidney, heart, spleen, lungs) for histopathological examination.
-
Record organ weights.
-
For further assistance, please contact our technical support team.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.kansascity.edu [digitalcommons.kansascity.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 9. Clinical Activity of TGF-β Inhibitor this compound in Combination with Imatinib in Desmoid Tumors: A Multicenter Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. Supportive Care | Mount Sinai - New York [mountsinai.org]
- 13. selleckchem.com [selleckchem.com]
Vactosertib Delivery in Orthotopic Tumor Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vactosertib in orthotopic tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (TEW-7197) is an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] By inhibiting ALK5, this compound blocks TGF-β signaling, which plays a crucial role in tumor cell proliferation, migration, invasion, and suppression of the host immune response.[1][2][4] This inhibition can suppress tumor growth and metastasis.[4][5]
Q2: What is the primary route of administration for this compound in preclinical models?
This compound is orally bioavailable and is typically administered via oral gavage (p.o.) in preclinical mouse models.[3][6][7]
Q3: How should this compound be prepared for in vivo oral administration?
While specific formulation details for commercial products should be followed, for research purposes, this compound can be dissolved in appropriate vehicles. One common solvent for in vitro studies is DMSO.[3] For in vivo oral administration, it is often formulated in a mixture that may include DMSO, PEG300, Tween 80, and corn oil to ensure solubility and stability.[3] It is critical to use fresh DMSO as moisture can reduce solubility.[3]
Q4: What are the reported effective dosages of this compound in orthotopic mouse models?
The effective dose of this compound can vary depending on the tumor model and combination therapies. Reported dosages in mouse models range from 2.5 mg/kg to 50 mg/kg, administered daily for a specified number of days per week.[5][7][8] For example, in an orthotopic pancreatic cancer model, this compound was administered orally for 5 consecutive days followed by a 2-day rest period.[6] In an osteosarcoma model, a dose of 50 mg/kg was given via oral gavage 5 days a week.[7]
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
Q: We are observing inconsistent or lower-than-expected tumor growth inhibition in our orthotopic model after this compound treatment. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Drug Formulation and Stability:
-
Problem: this compound may not be fully solubilized or may be unstable in the vehicle, leading to inconsistent dosing.
-
Solution: Ensure the formulation protocol is strictly followed. Use fresh, high-quality solvents. Prepare the formulation fresh before each administration or validate its stability under storage conditions. Consider using a formulation with excipients known to improve solubility and stability for in vivo use.[3][9]
-
-
Administration Technique:
-
Problem: Improper oral gavage technique can lead to incorrect dosage delivery or aspiration, affecting the health of the animal and the experimental outcome.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques for mice.[10] Use appropriate gavage needle sizes (e.g., 18-22 gauge flexible tubes) to minimize injury.[10] Verify the volume administered is accurate for the animal's weight.
-
-
Tumor Model Variability:
-
Problem: The specific orthotopic tumor model may have inherent resistance to TGF-β inhibition or exhibit significant biological variability.
-
Solution: Characterize the TGF-β signaling pathway in your specific tumor cell line to confirm it is a relevant target. Ensure consistency in tumor cell implantation, including the number of cells and the injection site, as orthotopic models rely on precise surgical techniques.[11]
-
Issue 2: Animal Health Complications
Q: We are observing adverse effects in our mice, such as weight loss or lethargy, following this compound administration. How can we mitigate these issues?
Possible Causes and Troubleshooting Steps:
-
Vehicle Toxicity:
-
Problem: The vehicle used to dissolve this compound, especially if it contains high concentrations of DMSO or other solvents, can cause toxicity.
-
Solution: Run a vehicle-only control group to assess the toxicity of the formulation itself. If toxicity is observed, try to reduce the concentration of potentially toxic solvents or explore alternative, more biocompatible vehicle formulations.
-
-
Off-Target Effects or High Dosage:
-
Problem: The dosage of this compound may be too high for the specific mouse strain or tumor model, leading to off-target toxicities.
-
Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Start with lower doses reported in the literature and carefully monitor for signs of toxicity.
-
-
Gavage-Related Stress or Injury:
-
Problem: Repeated oral gavage can be stressful for the animals and may cause esophageal or gastric injury if not performed correctly.
-
Solution: Refine the oral gavage technique to be as gentle and quick as possible.[10] Ensure the gavage needle is not inserted with excessive force. Provide supportive care, such as soft food or hydration, if necessary.
-
Data Presentation
Table 1: this compound Dosage and Administration in Preclinical Orthotopic Models
| Cancer Model | Animal Model | This compound Dose | Administration Route | Dosing Schedule | Reference |
| Pancreatic Cancer | C57BL/6 Mice | Not specified in abstract | Oral | 5 consecutive days, 2 days rest | [6] |
| Osteosarcoma | BALB/c Mice | 50 mg/kg | Oral Gavage (p.o.) | 5 days/week | [7] |
| Osteosarcoma | NSG Mice | 50 mg/kg | Oral Gavage (p.o.) | 5 days/week | [7] |
| Breast Cancer | BALB/c Mice | 2.5 mg/kg | Not specified in abstract | Daily | [5] |
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
-
Cell Culture: Panc02 murine pancreatic cancer cells are cultured in appropriate media.
-
Animal Model: C57BL/6 syngeneic mice are used.
-
Tumor Cell Implantation: 3 x 10^6 Panc02 cells are injected into the pancreas of the mice.
-
Randomization: Five days post-injection, mice are randomized into treatment groups.
-
This compound Administration: this compound is administered orally for 5 consecutive days, followed by a 2-day rest period, starting from day 6 post-cell injection.
-
Combination Therapy (if applicable): Other therapeutic agents, such as nal-IRI/5-FU/LV, can be injected intraperitoneally.[6]
-
Monitoring: Animal survival and tumor progression are monitored.
Protocol 2: Orthotopic Osteosarcoma Mouse Model
-
Cell Culture: K7M2 murine osteosarcoma cells are cultured.
-
Animal Model: BALB/c mice are used.
-
Tumor Cell Implantation: K7M2 cells are injected subcutaneously or intravenously for pulmonary metastasis models.
-
Treatment Initiation: Treatment with this compound begins on a specified day after tumor injection (e.g., day 11).
-
This compound Administration: this compound is administered via oral gavage at a dose of 50 mg/kg, 5 days per week.[7]
-
Tumor Measurement: Tumor volume is measured regularly using external calipers for subcutaneous models or bioluminescence imaging for metastatic models.[7][12]
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cea.unizar.es [cea.unizar.es]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Oral transforming growth factor‐beta receptor 1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of Vactosertib in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Vactosertib in combination therapies. Here you will find troubleshooting guides and frequently asked questions to navigate common experimental challenges and enhance the therapeutic index of your combination strategies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound combinations.
Question 1: We are observing higher-than-expected cytotoxicity in our in vitro cell viability assays with a this compound combination. What are the potential causes and how can we troubleshoot this?
Potential Causes:
-
Synergistic Toxicity: The combination may be genuinely synergistic in its cytotoxic effects on the specific cell line used.
-
Off-Target Effects: At high concentrations, either this compound or the combination partner may exhibit off-target effects.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the perturbation of the TGF-β pathway or the pathway targeted by the partner drug.
-
Experimental Error: Incorrect drug concentrations, improper incubation times, or issues with the viability assay itself.
Troubleshooting Steps:
-
Confirm Drug Concentrations: Verify the stock solution concentrations and serial dilutions of both this compound and the combination agent.
-
Perform a Dose-Response Matrix: Conduct a full dose-response matrix experiment (checkerboard assay) to systematically evaluate a wide range of concentrations for both drugs. This will help determine if the toxicity is dose-dependent and identify synergistic, additive, or antagonistic interactions.[1][2]
-
Review the Literature for the Cell Line: Investigate if the specific cell line has known sensitivities to TGF-β inhibition or the partner drug's mechanism of action.
-
Use a Different Viability Assay: Corroborate findings using an alternative cell viability assay (e.g., if using an MTT assay, try a CellTiter-Glo® luminescent assay) to rule out assay-specific artifacts.[3]
-
Reduce Incubation Time: If the combination is highly potent, consider reducing the incubation time to better resolve the dose-response curve.
-
Evaluate Apoptosis: Use assays like Annexin V/PI staining followed by flow cytometry to determine if the observed cytotoxicity is due to apoptosis or necrosis. This can provide insights into the mechanism of cell death.
Question 2: Our in vivo study with a this compound combination is showing unexpected toxicity in the animal models (e.g., weight loss, lethargy). How should we address this?
Potential Causes:
-
On-Target Toxicity: The combined inhibition of two pathways may lead to on-target toxicities in normal tissues. For instance, combining this compound with immunotherapy has been associated with skin and hepatotoxicity in clinical trials.[4]
-
Pharmacokinetic Interactions: One drug may alter the metabolism or clearance of the other, leading to higher-than-expected exposure.
-
Strain-Specific Sensitivity: The specific animal strain used may have a lower tolerance for the drug combination.
-
Dosing Schedule: The frequency and timing of drug administration may not be optimal, leading to cumulative toxicity.
Troubleshooting Steps:
-
Review Clinical Trial Data: Examine the safety profile of similar this compound combinations in clinical trials to anticipate potential toxicities.[5][6][7]
-
Implement a Dose De-escalation: If toxicity is observed, reduce the dose of one or both agents to a lower, previously tolerated level.
-
Modify the Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off for this compound) or staggering the administration of the two drugs.[5][6]
-
Monitor Animal Health Closely: Implement a comprehensive animal monitoring plan, including daily body weight measurements, clinical observations, and regular blood draws for complete blood counts and serum chemistry to detect early signs of toxicity.
-
Conduct Pharmacokinetic Studies: If feasible, perform pharmacokinetic analysis to determine if drug exposure levels are within the expected range.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify any tissue damage.
Question 3: We are not observing the expected synergistic anti-tumor effect with our this compound combination in our preclinical models. What could be the reason?
Potential Causes:
-
Lack of Synergy: The combination may not be synergistic in the chosen model. The interaction could be additive or even antagonistic.
-
Resistant Model: The selected tumor model (cell line or in vivo model) may be resistant to the combination through intrinsic or acquired mechanisms.
-
Suboptimal Dosing or Schedule: The doses and/or schedule of administration may not be sufficient to achieve a therapeutic effect.
-
Tumor Microenvironment: In in vivo models, the tumor microenvironment might have compensatory signaling pathways that overcome the effects of the drug combination.
-
Inadequate Immune Response: If combining with immunotherapy, the tumor model may have a "cold" immune microenvironment with low T-cell infiltration, limiting the efficacy of the combination.
Troubleshooting Steps:
-
Re-evaluate Synergy In Vitro: Confirm synergistic activity in multiple cell lines using a dose-response matrix before moving to in vivo studies.
-
Characterize the Preclinical Model: Ensure the chosen model is appropriate. For example, if testing a combination with an immune checkpoint inhibitor, use an immunocompetent mouse model with a syngeneic tumor that has a responsive tumor microenvironment.[8][9]
-
Optimize Dosing and Schedule in Vivo: Conduct a dose-escalation study for the combination in vivo to find the maximum tolerated dose (MTD) that can be used for efficacy studies.[8]
-
Analyze the Tumor Microenvironment: At the end of the in vivo study, collect tumors and perform immune profiling by flow cytometry or immunohistochemistry to assess changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).[8][9]
-
Investigate Resistance Mechanisms: If possible, analyze resistant tumors to identify potential mechanisms of resistance, such as upregulation of alternative signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that inhibits the serine/threonine kinase activity of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). By blocking TGF-βRI, this compound prevents the downstream signaling cascade mediated by SMAD proteins. This can inhibit tumor growth, metastasis, and immunosuppression within the tumor microenvironment.[10][11]
Q2: Why is this compound often used in combination therapies rather than as a monotherapy?
A2: While this compound has shown some activity as a monotherapy in certain contexts, its main potential lies in combination therapies.[12] The rationale is that inhibiting the TGF-β pathway can sensitize tumors to other treatments. For example, in combination with immunotherapy, this compound can enhance the anti-tumor immune response by alleviating TGF-β-mediated immunosuppression in the tumor microenvironment.[11][13] When combined with chemotherapy or radiotherapy, it can inhibit treatment-induced epithelial-to-mesenchymal transition (EMT) and cancer cell stemness, which are associated with resistance and metastasis.[14]
Q3: What are the common adverse events associated with this compound in combination therapies?
A3: The safety profile of this compound combinations varies depending on the partner drug. Commonly reported treatment-related adverse events across different clinical trials include myalgia, anemia, nausea, fatigue, and rash.[5][7] In some immunotherapy combinations, more severe toxicities like skin toxicity and hepatotoxicity have been observed.[4] Grade 3/4 events can include neutropenia and anemia.[5]
Q4: How can I assess the synergistic effects of this compound with another drug in vitro?
A4: The most common method is the checkerboard or dose-response matrix assay. This involves treating cells with a range of concentrations of both drugs, alone and in combination. Cell viability is then measured, and the data is analyzed using synergy models such as the Bliss independence model, the Loewe additivity model, or the ZIP (Zero Interaction Potency) model to calculate a synergy score.[1][2]
Q5: What should I consider when designing an in vivo study for a this compound combination?
A5: Key considerations include:
-
Animal Model: Choose an appropriate model. For immunotherapy combinations, use immunocompetent syngeneic mouse models. For studies focused on tumor-intrinsic effects, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice can be used.[8][9]
-
Dosing and Schedule: Determine the optimal, well-tolerated doses and schedule for both drugs in the combination. This often involves a pilot tolerability study.
-
Endpoints: Define clear primary and secondary endpoints, such as tumor growth inhibition, overall survival, and changes in the tumor microenvironment.
-
Pharmacodynamic Markers: Include the analysis of pharmacodynamic markers in tumor and/or surrogate tissues to confirm target engagement (e.g., measuring p-SMAD levels).
-
Immune Profiling: For immuno-oncology combinations, comprehensive immune profiling of the tumor, spleen, and blood using techniques like flow cytometry is crucial.[8][9]
Data Presentation: Summary of this compound Combination Therapies
Table 1: Efficacy of this compound in Combination Therapies (Clinical Trials)
| Combination Partner | Cancer Type | Phase | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Clinical Benefit Rate (CBR) / Disease Control Rate (DCR) | Reference |
| Pomalidomide | Relapsed/Refractory Multiple Myeloma | Ib | - | 80% (at 6 months) | - | [6][15] |
| Imatinib | Desmoid Tumors | Ib/II | 25.9% | 81.0% (at 1 year) | 96.3% | [5][16] |
| FOLFOX | Metastatic Pancreatic Cancer | Ib | 23.1% | 5.6 months (median) | 61.5% | [17] |
| Pembrolizumab | Metastatic Colorectal Cancer (MSS) | II | 15.2% | - | - | [13] |
| Durvalumab | Non-Small Cell Lung Cancer (NSCLC) | Ib/IIa | 16.7% | - | - | [13] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) with this compound Combinations (All Grades)
| Combination Partner | Most Common TRAEs (≥20%) | Reference |
| Pomalidomide | Neutropenia, Anemia, Fatigue, Constipation | [7] |
| Imatinib | Myalgia (37%), Anemia (37%), Nausea (33.3%) | [5][16] |
| FOLFOX | Fatigue, Nausea, Vomiting, Anorexia | [17] |
| Pembrolizumab (mCRC) | Increased amylase (21.2%), Pruritus (21.2%), Rash (21.2%), Increased lipase (18.2%) | [13] |
Table 3: Grade ≥3 Treatment-Related Adverse Events with this compound Combinations
| Combination Partner | Common Grade ≥3 TRAEs | Reference |
| Pomalidomide | Neutropenia (19%), Elevated bilirubin (5%), Elevated lipase (5%) | [6][7] |
| Imatinib | Neutropenia (22.2%), Anemia (18.5%) | [5][16] |
| Monotherapy (Osteosarcoma) | Anemia (7.7%), Increased lipase (7.7%) | [12] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Matrix Assay for Synergy Assessment
-
Cell Seeding: Seed cancer cells in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium. A typical matrix might be 6x6 or 8x8 concentrations.[1]
-
Drug Addition: Add the single agents and combinations to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (typically 72 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega).[3]
-
Data Analysis: Normalize the viability data to the vehicle-treated controls. Calculate synergy scores using a preferred model (e.g., ZIP, Bliss, Loewe) with specialized software (e.g., SynergyFinder, Combenefit).
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Tumor Implantation: Inoculate immunocompetent mice (e.g., C57BL/6 or BALB/c) subcutaneously or orthotopically with a syngeneic tumor cell line.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer this compound (e.g., by oral gavage, 5 days on/2 days off) and the combination agent (e.g., intraperitoneal injection of an anti-PD-1 antibody) according to the optimized dosing schedule.[8] Include vehicle and single-agent control groups.
-
Efficacy Readouts: Measure tumor volume regularly and monitor the body weight of the animals. The primary efficacy endpoint is often tumor growth delay or inhibition. Overall survival can also be a key endpoint.
-
Pharmacodynamic and Immune Profiling: At the end of the study (or at intermediate time points), collect tumors, spleens, and blood for analysis.
-
Tumor Analysis: A portion of the tumor can be fixed for immunohistochemistry (e.g., for CD8, FoxP3) and another portion dissociated into a single-cell suspension for flow cytometry.
-
Flow Cytometry: Stain single-cell suspensions with a panel of antibodies to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, MDSCs, macrophages).[8][9]
-
Mandatory Visualizations
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound combination therapies.
Caption: Logical diagram for troubleshooting common experimental issues.
References
- 1. d-nb.info [d-nb.info]
- 2. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of drug combination effects with a minimal set of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MedPacto changes this compound's clinical trial plans as combo therapy < Pharma < Article - KBR [koreabiomed.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral transforming growth factor‐beta receptor 1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Activity of TGF-β Inhibitor this compound in Combination with Imatinib in Desmoid Tumors: A Multicenter Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
Validation & Comparative
Vactosertib vs. Galunisertib: A Comparative Analysis of TGF-β Receptor I Inhibitors
A detailed examination of two prominent TGF-β receptor I kinase inhibitors, Vactosertib and Galunisertib, reveals distinct preclinical potency profiles and diverse clinical development strategies. While both small molecules target the activin receptor-like kinase 5 (ALK5) to disrupt oncogenic TGF-β signaling, available data suggests this compound may possess a higher intrinsic potency, though a direct head-to-head clinical comparison remains absent.
This guide provides a comprehensive comparison of this compound (TEW-7197) and Galunisertib (LY2157299) for researchers, scientists, and drug development professionals. It synthesizes available preclinical efficacy data, details experimental methodologies, and outlines the current clinical trial landscapes for both inhibitors.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both this compound and Galunisertib are orally bioavailable small molecule inhibitors of the TGF-β receptor I (TGFβRI), also known as ALK5.[1][2][3] By selectively binding to the ATP-binding site of the ALK5 kinase domain, these inhibitors block the phosphorylation of downstream mediators SMAD2 and SMAD3.[1][2] This action effectively abrogates the canonical TGF-β signaling cascade, a pathway frequently implicated in promoting tumor cell proliferation, invasion, metastasis, and suppressing the host immune response.[1][2][3]
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates TGFβRI. This activation of TGFβRI leads to the phosphorylation of SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.
Preclinical Efficacy: A Comparative Overview
While direct head-to-head studies are limited, available preclinical data provides insights into the relative potency and efficacy of this compound and Galunisertib across various cancer models.
In Vitro Potency
A key preclinical study directly comparing the two inhibitors reported that this compound exhibits a tenfold higher potency in inhibiting ALK5 than Galunisertib, with IC50 values of 11 nM and 110 nM, respectively.
| Inhibitor | Target | IC50 | Reference |
| This compound | ALK5 | 11 nM | [4] |
| Galunisertib | ALK5 | 110 nM | [4] |
Further in vitro studies have established the IC50 values for each inhibitor in various cell-based assays:
| Inhibitor | Assay/Cell Line | IC50 | Reference |
| This compound | Osteosarcoma Cell Lines (murine and human) | 0.8 - 2.1 µM | [4] |
| Galunisertib | TGFβRI/Alk5 Kinase Domain | 0.172 µM | [5] |
| pSMAD Inhibition (4T1-LP cells) | 1.77 µM | [5] | |
| pSMAD Inhibition (EMT6-LM2 cells) | 0.89 µM | [5] | |
| Cell-based Reporter Assay (HEK293_SMAD2/3) | 221 nM | [5] |
In Vivo Anti-Tumor Activity
Both this compound and Galunisertib have demonstrated anti-tumor efficacy in various preclinical animal models.
This compound: In a murine osteosarcoma model, oral administration of this compound at 50 mg/kg, 5 days a week, resulted in significant inhibition of tumor growth.[4] In a separate study using a syngeneic multiple myeloma mouse model, this compound monotherapy inhibited tumor progression and prolonged survival.[6]
Galunisertib: In vivo studies with Galunisertib have shown tumor growth delay in multiple xenograft models. For instance, in an MX1 human breast cancer xenograft model, Galunisertib administered at 75 mg/kg twice daily resulted in a significant tumor growth delay.[7] Similarly, in a Calu6 human lung cancer xenograft model, the same dosing regimen also led to a significant delay in tumor growth.[7] Furthermore, in a 4T1 syngeneic murine breast cancer model, Galunisertib treatment at 75 mg/kg twice daily demonstrated a notable tumor growth delay and a survival advantage.[7]
| Inhibitor | Cancer Model | Dosing Regimen | Observed Effect | Reference |
| This compound | Osteosarcoma (murine) | 50 mg/kg, p.o., 5 days/week | Significant tumor growth inhibition | [4] |
| Multiple Myeloma (murine) | Not specified | Inhibited tumor progression, prolonged survival | [6] | |
| Galunisertib | Breast Cancer Xenograft (MX1) | 75 mg/kg, p.o., BID | Significant tumor growth delay | [7] |
| Lung Cancer Xenograft (Calu6) | 75 mg/kg, p.o., BID | Significant tumor growth delay | [7] | |
| Breast Cancer Syngeneic (4T1) | 75 mg/kg, p.o., BID | Tumor growth delay, survival advantage | [7] |
Experimental Protocols
In Vitro Cell Viability Assay (Example for this compound)
-
Cell Lines: Murine (K7, K7M2) and human (SAOS2, M132) osteosarcoma cell lines.
-
Treatment: Cells were incubated with varying concentrations of this compound (ranging from 10 nM to 10 µM) for 4 days.
-
Measurement: Cell growth was monitored and quantified using the IncuCyte Imaging System.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was determined using non-linear regression analysis (GraphPad Prism).[8]
In Vivo Tumor Xenograft Study (Example for Galunisertib)
-
Animal Model: Immune-compromised mice were implanted with human tumor cells (e.g., MX1 breast cancer or Calu6 lung cancer cells).
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. Galunisertib was administered via oral gavage at a dose of 75 mg/kg twice daily.
-
Measurement: Tumor volume was measured regularly using calipers. Animal body weight was monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves were plotted, and statistical analysis (e.g., t-test or ANOVA) was used to compare the tumor volumes between the treatment and control groups. Tumor growth delay was calculated as the difference in the time taken for tumors to reach a specific volume.[7]
Clinical Development Landscape
Both this compound and Galunisertib are being actively investigated in numerous clinical trials, primarily in combination with other anti-cancer therapies.
This compound is undergoing clinical evaluation in a range of solid tumors and hematological malignancies. Notable trials include studies in combination with immunotherapy (e.g., pembrolizumab) in metastatic colorectal and gastric cancer, and with chemotherapy in pancreatic cancer. A Phase I/II trial is also assessing its safety and efficacy as a single agent in recurrent, refractory, or progressive osteosarcoma.[9]
Galunisertib has been studied in a variety of cancers, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[10] Clinical trials have explored Galunisertib as both a monotherapy and in combination with chemotherapy (e.g., gemcitabine), immunotherapy (e.g., nivolumab), and radiotherapy.[7][10] The typical dosing schedule for Galunisertib in many trials is 150 mg twice daily for 14 days, followed by a 14-day rest period, in a 28-day cycle.[10]
Conclusion
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Study of LY2157299 in Participants With Hepatocellular Carcinoma [clin.larvol.com]
- 5. Facebook [cancer.gov]
- 6. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Guide to the Off-Target Kinase Profiles of Vactosertib and Other TGF-β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target kinase profiles of Vactosertib and other prominent transforming growth factor-beta (TGF-β) inhibitors, including Galunisertib, SB-431542, and RepSox. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.
Introduction to TGF-β Inhibitors and Kinase Selectivity
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, notably cancer and fibrosis, making it a key target for therapeutic intervention. Small molecule inhibitors targeting the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), are a major class of drugs under investigation.
While potent inhibition of the primary target is essential, the selectivity of these inhibitors across the human kinome is a crucial factor in their preclinical and clinical utility. Off-target effects can lead to unforeseen biological consequences, toxicity, or even potential therapeutic benefits in different contexts. Therefore, a comprehensive understanding of the off-target kinase profile is paramount for researchers. This guide aims to collate and present available data on the selectivity of this compound in comparison to other widely used TGF-β inhibitors.
Off-Target Kinase Profile Comparison
The following table summarizes the reported off-target kinase activities of this compound, Galunisertib, SB-431542, and RepSox. The data is presented as IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (TEW-7197) IC50 (nM) | Galunisertib (LY2157299) IC50 (µM) | SB-431542 IC50 (nM) | RepSox IC50 (nM) |
| Primary Targets | ||||
| ALK5 (TGFβRI) | 11 - 12.9[5][6][7] | 0.172[8] | 94[9][10] | 4 (autophosphorylation), 23 (binding)[11] |
| ALK4 (ACVR1B) | 13 - 17.3[5][7] | 0.08[8] | Potent inhibitor | Not specified |
| ALK7 (ACVR1C) | Not specified | Not specified | Potent inhibitor | Not specified |
| Selected Off-Targets | ||||
| ALK2 (ACVR1) | 17.3[5] | 35.7 | >10,000 | Not specified |
| TGFβRII | Not specified | 0.21[8] | Not specified | Not specified |
| RIPK2 | <100 | 0.19 | Not specified | Not specified |
| VEGFR2 | <100 | Not specified | Not specified | Not specified |
| MINK1 | Not specified | 0.23 | Not specified | Not specified |
| MAP4K4 | Not specified | 0.28 | Not specified | Not specified |
| GAK | Not specified | 0.31 | Not specified | Not specified |
| CSNK1E | Not specified | 0.4 | Not specified | Not specified |
| ALK6 (BMPR1B) | Not specified | 0.47 | >10,000 | Not specified |
| ACVR2B | Not specified | 0.69 | Not specified | Not specified |
| p38 MAPK | Not specified | Not specified | >10,000 | >16,000[11] |
| JNK1 | Not specified | Not specified | >10,000 | >16,000[11] |
| GSK3 | Not specified | Not specified | >10,000 | >16,000[11] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute IC50 values across different studies should be done with caution. A lack of reported activity for a specific kinase does not definitively mean there is no inhibition.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: TGF-β Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Profiling.
Detailed Experimental Protocols
ADP-Glo™ Kinase Assay (Luminescence-based)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is a common method for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Purified kinase of interest
-
Kinase-specific substrate
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates suitable for luminescence measurements
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and equilibrate to room temperature.
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
Prepare a kinase/substrate mixture in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer at the desired concentration (typically at or near the Km for the specific kinase).
-
-
Kinase Reaction:
-
Add 5 µL of the test inhibitor dilution to the wells of the assay plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Radiolabeled ATP Filter Binding Assay
This is a classic and highly sensitive method for measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a protein or peptide substrate.
Materials:
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Purified kinase of interest
-
Kinase-specific substrate (e.g., a peptide that can be captured on a filter membrane)
-
Test inhibitor (e.g., this compound)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose filter paper (e.g., P81)
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer.
-
Prepare a reaction master mix containing kinase reaction buffer, non-radiolabeled ATP, [γ-³²P]ATP, and the kinase-specific substrate.
-
In individual tubes, add the desired volume of the test inhibitor dilution.
-
Initiate the reaction by adding the purified kinase to each tube.
-
-
Kinase Reaction:
-
Incubate the reaction tubes at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding an aliquot of the reaction mixture to a tube containing ice-cold stop solution.
-
Spot the terminated reaction mixture onto a pre-labeled square of phosphocellulose filter paper.
-
Allow the spots to air dry completely.
-
-
Washing:
-
Wash the filter papers multiple times (e.g., 3-4 times for 5-10 minutes each) in a large volume of wash buffer (e.g., 0.5-1% phosphoric acid) with gentle agitation to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to facilitate drying.
-
Allow the filter papers to air dry completely.
-
-
Data Acquisition and Analysis:
-
Place each filter paper square into a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the CPM or percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Discussion of Selectivity Profiles
-
This compound (TEW-7197): this compound is a potent inhibitor of ALK5 and also demonstrates significant activity against ALK2 and ALK4.[5][6] Notably, it has been reported to inhibit RIPK2 and VEGFR2 with IC50 values under 100 nM, indicating potential for off-target effects related to these kinases. This broader activity profile may contribute to its biological effects and should be considered in experimental design.
-
Galunisertib (LY2157299): Galunisertib is a selective inhibitor of ALK5, with sub-micromolar activity against the closely related kinases TGFβRII and ALK4.[8] Kinome screening has revealed off-target activity against several other kinases, including RIPK2, MINK1, MAP4K4, GAK, and CSNK1E, although with lower potency than for its primary targets.
-
SB-431542: This compound is widely recognized for its high selectivity for the ALK4/5/7 subfamily.[9][10] It exhibits minimal to no activity against other ALK family members and has been shown to not affect other major signaling pathways such as the MAPK pathways. This high degree of selectivity makes it a valuable tool for specifically interrogating TGF-β signaling through ALK4/5/7.
-
RepSox: Similar to SB-431542, RepSox is a potent and highly selective inhibitor of ALK5.[11] It has been shown to have very weak or no activity against a panel of other kinases, including p38 MAPK, JNK1, and GSK3, even at high concentrations.[11] Its selectivity profile makes it another excellent choice for studies requiring specific inhibition of ALK5.
Conclusion
The choice of a TGF-β inhibitor should be guided by the specific research question and the desired level of selectivity. This compound and Galunisertib, while potent ALK5 inhibitors, exhibit a broader range of off-target activities that may influence experimental outcomes. In contrast, SB-431542 and RepSox offer higher selectivity for the ALK4/5/7 subfamily, making them more suitable for studies where precise targeting of this branch of the TGF-β pathway is critical. Researchers should carefully consider the data presented in this guide to make an informed decision on the most appropriate inhibitor for their needs and to accurately interpret their experimental results in the context of the inhibitor's full kinase selectivity profile.
References
- 1. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Protein Kinome: Current Strategy and Future Direction [mdpi.com]
- 3. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 9. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Vactosertib in Combination with Immune Checkpoint Inhibitors: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Vactosertib, a transforming growth factor-beta (TGF-β) receptor I kinase inhibitor, when used in combination with immune checkpoint inhibitors (ICIs). By targeting the immunosuppressive tumor microenvironment, this compound has shown promise in enhancing the efficacy of immunotherapies across various cancer types. This document summarizes key experimental data, details the methodologies of pivotal studies, and visually represents the underlying mechanisms and workflows.
Mechanism of Action: Overcoming Immunosuppression
The TGF-β signaling pathway is a critical regulator of cellular processes and is often deregulated in cancer.[1] In advanced cancers, TGF-β signaling promotes tumor growth, metastasis, and drug resistance, while simultaneously suppressing the host's immune response.[1][2] TGF-β achieves this immunosuppression by inhibiting the function of various immune cells, including T cells and Natural Killer (NK) cells, and by promoting an immune-excluded tumor microenvironment.[1]
This compound is a potent and selective oral inhibitor of the TGF-β type I receptor kinase (ALK5).[2][3] By blocking this receptor, this compound disrupts the downstream signaling cascade, thereby mitigating the immunosuppressive effects of TGF-β. This action is hypothesized to render the tumor microenvironment more permissive to immune cell infiltration and activity, thus synergizing with the action of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.
The Rationale for Combination Therapy
The combination of this compound with ICIs is based on their complementary mechanisms of action. While ICIs work to release the "brakes" on T cells, allowing them to attack cancer cells, this compound aims to remodel the "battlefield" – the tumor microenvironment – to be less hostile to these activated T cells.
Clinical Trial Data: this compound in Combination with Pembrolizumab
A key study has been the Phase 1b/2a clinical trial (NCT03724851) evaluating this compound in combination with the anti-PD-1 antibody Pembrolizumab in patients with metastatic colorectal cancer (mCRC) and gastric/gastroesophageal junction cancer (GC/GEJC).[4][5][6]
Efficacy in Metastatic Colorectal Cancer (MSS mCRC)
The combination showed promising anti-tumor activity in patients with microsatellite stable (MSS) mCRC, a population historically showing poor response to ICI monotherapy.[1][4]
| Efficacy Endpoint | Value | Citation |
| Objective Response Rate (ORR) by RECIST v1.1 | 16.7% | [4] |
| Objective Response Rate (ORR) by iRECIST | 33.3% | [4] |
| Disease Control Rate at 24 weeks (DCR24wks) | 33.3% | [4] |
Safety and Tolerability (mCRC and GC/GEJC Population)
The combination of this compound and Pembrolizumab demonstrated an acceptable tolerability and a manageable safety profile.[4]
| Adverse Event (All Grades) | This compound + Pembrolizumab (N=14) | Grade ≥ 3 | Citation |
| Fatigue | 28.6% | 0% | [4] |
| Decreased appetite | 21.4% | 0% | [4] |
| Diarrhea | 21.4% | 0% | [4] |
| Rash | 14.3% | 0% | [4] |
| Hypothyroidism | 14.3% | 0% | [4] |
| Anemia | - | 12.5% (in mCRC cohort) | [4] |
Note: Data presented is from an early analysis of the study.
Clinical Trial Data: this compound in Combination with Durvalumab
Another significant investigation is the Phase 1b/2a trial (NCT03732274) of this compound combined with the anti-PD-L1 antibody Durvalumab in patients with advanced non-small cell lung cancer (NSCLC) who have progressed after platinum-based chemotherapy.[7][8][9][10]
Efficacy in PD-L1 Positive Advanced NSCLC
The combination demonstrated synergistic effects, particularly in patients with higher PD-L1 expression.[8]
| Efficacy Endpoint (PD-L1 ≥25%) | Value | 95% CI | Citation |
| Objective Response Rate (ORR) | 45.8% | 25.6–67.2 | [8] |
| Median Overall Survival (mOS) | 41.9 months | 3.3–NE | [8] |
| Median Progression-Free Survival (mPFS) | 2.6 months | 1.0–11.1 | [8] |
| Median Duration of Response (mDoR) | 15.5 months | 2.9–NE | [8] |
For comparison, in patients with PD-L1 <25%, the ORR was 22.2% and the mOS was 11.2 months.[8] Historically, Durvalumab monotherapy in a similar patient population has shown an ORR of around 2.8%.[1]
Safety and Tolerability (NSCLC Population)
The combination of this compound and Durvalumab was found to be tolerable with manageable side effects.[8][11]
| Adverse Event (Related to Combination) | Frequency | Citation |
| Pruritus | 40% | [8] |
| Rash | 32% | [8] |
| Lipase increased | 18% | [8] |
| Interstitial lung disease (Serious TEAE) | 6.7% | [8] |
| Toxic epidermal necrolysis (Serious TEAE) | 3.3% | [8] |
It is important to note that serious adverse events, including skin and hepatotoxicity, have been reported in trials combining this compound with immunotherapies, leading to dose adjustments in some studies.[12]
Experimental Protocols
Study Design: this compound + Pembrolizumab in mCRC/GC (NCT03724851)
-
Phase: 1b/2a, open-label, multi-center study.
-
Population: Patients with metastatic colorectal cancer or diffuse gastric/gastroesophageal junction cancer.
-
Intervention:
-
Primary Objectives: To evaluate the safety and tolerability of the combination and to determine the recommended Phase 2 dose (RP2D).[4]
-
Secondary Objectives: To characterize pharmacokinetics and to assess anti-tumor activity.[4]
Study Design: this compound + Durvalumab in NSCLC (NCT03732274)
-
Phase: 1b/2a, open-label, multi-center study.[10]
-
Population: Patients with advanced NSCLC who progressed following platinum-based chemotherapy, with a requirement for PD-L1 positive tumors (≥1%) in the Phase 2a part.[10]
-
Intervention:
-
Primary Objectives: (Phase 1b) To determine the RP2D; (Phase 2a) To assess the anti-tumor activity (ORR).
-
Secondary Objectives: To evaluate safety, tolerability, pharmacokinetics, progression-free survival, and overall survival.
Comparison with Alternative Strategies
The strategy of combining a TGF-β inhibitor with an ICI is part of a broader effort to overcome immunotherapy resistance. Other approaches being investigated include:
-
Combination with Chemotherapy: Standard of care in many first-line settings, where chemotherapy can induce immunogenic cell death, enhancing the effects of ICIs.
-
Combination with other Targeted Therapies: For example, combining ICIs with ATR inhibitors like ceralasertib has shown promise in overcoming immune resistance in NSCLC.[13][14][15]
-
Dual ICI Blockade: Combining anti-PD-1/PD-L1 with anti-CTLA-4 antibodies to target different immune checkpoint pathways.
The this compound combination offers a distinct approach by specifically targeting the immunosuppressive stroma and cytokine milieu, which may be particularly relevant in tumors characterized by a fibrotic or immune-excluded phenotype.
Conclusion
The combination of this compound with immune checkpoint inhibitors represents a promising therapeutic strategy to enhance anti-tumor immunity. Clinical data, particularly in MSS mCRC and advanced NSCLC, suggest that inhibiting the TGF-β pathway can lead to improved response rates and survival outcomes compared to historical data for ICI monotherapy in these populations. The synergistic effect appears most pronounced in patient subgroups with specific biomarkers, such as high PD-L1 expression in NSCLC.
While the safety profile is generally manageable, the potential for serious immune-related adverse events necessitates careful patient monitoring and dose optimization. Ongoing and future studies will be crucial to further define the patient populations most likely to benefit from this combination, to refine dosing schedules, and to establish its place in the evolving landscape of cancer immunotherapy.
References
- 1. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medpacto.com [medpacto.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound in Combination with Pembrolizumab in Metastatic Colorectal or Gastric Cancer [clin.larvol.com]
- 7. medpacto.com [medpacto.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1b/2a, Open-label Study of this compound in Combination With Durvalumab in Advanced NSCLC [ctv.veeva.com]
- 11. medpacto.com [medpacto.com]
- 12. MedPacto changes this compound's clinical trial plans as combo therapy < Pharma < Article - KBR [koreabiomed.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Durvalumab Plus Ceralasertib in Patients With Immunotherapy-Resistant NSCLC - The ASCO Post [ascopost.com]
- 15. cgtlive.com [cgtlive.com]
Vactosertib's Synergistic Power: A Comparative Guide to its Anti-Tumor Activity with Chemotherapy
For Immediate Release to the Research Community
Vactosertib (TEW-7197), a potent and selective small molecule inhibitor of the TGF-β type I receptor (ALK5), is demonstrating significant promise in enhancing the efficacy of traditional chemotherapy across a range of cancers. Preclinical and clinical data consistently reveal a synergistic anti-tumor activity when this compound is combined with standard chemotherapeutic agents. This guide provides a comparative overview of these synergistic effects, supported by experimental data and detailed methodologies, to inform ongoing and future research in oncology drug development.
Mechanism of Action: A Two-Pronged Attack
This compound's primary mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] In the tumor microenvironment, TGF-β plays a crucial role in promoting tumor growth, metastasis, and resistance to therapy. By blocking the ALK5 kinase, this compound disrupts this signaling cascade, leading to a reduction in cancer cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[1][2]
When combined with chemotherapy, this compound's inhibition of the TGF-β pathway creates a synergistic effect. It sensitizes cancer cells to the cytotoxic effects of chemotherapy and mitigates chemotherapy-induced resistance mechanisms. This dual-action approach of directly targeting tumor-promoting pathways while enhancing the efficacy of established anti-cancer drugs forms the basis of the promising results observed in various cancer models.
Preclinical Synergistic Anti-Tumor Activity: A Comparative Analysis
This compound has been evaluated in combination with several standard-of-care chemotherapies in preclinical models of colorectal, pancreatic, and gastric cancers. The following tables summarize the key quantitative findings from these studies, highlighting the synergistic enhancement of anti-tumor activity.
Table 1: In Vitro Synergistic Effects of this compound with Chemotherapy
| Cancer Type | Chemotherapy | Cell Line(s) | Key Synergistic Effects | Reference |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | CT-26 | Increased apoptosis, significant increase in Sub-G1 cell cycle arrest | [3][4] |
| Pancreatic Cancer | Gemcitabine | Not Specified | Synergistic inhibition of cell viability | [5] |
| Breast Cancer | Paclitaxel | 4T1-Luc, MDA-MB-231 | Suppression of paclitaxel-induced EMT and cancer stem cell characteristics | [2] |
Table 2: In Vivo Synergistic Anti-Tumor Efficacy of this compound with Chemotherapy
| Cancer Type | Chemotherapy | Animal Model | Key Synergistic Effects | Reference |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | BALB/c mice with CT-26 xenografts | Significant decrease in tumor volume and weight; increased tumor necrosis | [3][4] |
| Pancreatic Cancer | Gemcitabine | Orthotopic mouse models | Significant suppression of tumor growth | [5] |
| Pancreatic Cancer | nal-IRI/5-FU/LV | Not Specified | Significantly increased survival rate; reduced cancer cell invasion | |
| Breast Cancer | Radiotherapy | 4T1-Luc allografted BALB/c syngeneic mice | Significant anti-metastatic effect with suppression of breast to lung metastasis | [2] |
Clinical Evaluation of this compound in Combination with Chemotherapy
The promising preclinical results have led to the clinical investigation of this compound in combination with various chemotherapeutic regimens.
This compound and Paclitaxel in Metastatic Gastric Adenocarcinoma
A phase 1b/2a clinical trial (NCT03698825) evaluated the safety and efficacy of this compound combined with paclitaxel in patients with metastatic gastric adenocarcinoma. The combination was found to be well-tolerated and demonstrated promising anti-tumor activity.[6]
| Dose Cohort | Number of Evaluable Patients | Best Overall Response | Objective Response Rate (ORR) | Disease Control Rate (DCR) at 12 weeks |
| 200/300 mg BID | 6 | 1 Partial Response | 16.7% | 83.3% |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound synergy.
Detailed Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24-72 hours.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Combination index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound, chemotherapy, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-SMAD2/3, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., CT-26) into the flank of immunocompromised mice (e.g., BALB/c or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, and combination).
-
Treatment Administration: Administer treatments according to the specified dosing schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for 5-FU).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze tumor tissues histologically for parameters like necrosis.
Conclusion
The collective evidence from preclinical and clinical studies strongly supports the synergistic anti-tumor activity of this compound when combined with various chemotherapeutic agents. By targeting the TGF-β pathway, this compound not only exerts its own anti-cancer effects but also enhances the efficacy of conventional treatments. This combination strategy holds significant potential for improving therapeutic outcomes in patients with difficult-to-treat cancers. Further research, including larger randomized clinical trials, is warranted to fully elucidate the clinical benefits of this compound-chemotherapy combinations and to identify patient populations most likely to respond to this innovative therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Vactosertib: A Comparative Analysis of its Anti-Metastatic Efficacy in Diverse Cancer Models
For Immediate Release
A comprehensive review of preclinical studies reveals the potent anti-metastatic effects of Vactosertib (TEW-7197), a small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), across a range of cancer models. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent against cancer metastasis.
This compound has demonstrated significant efficacy in inhibiting metastatic processes in various cancer types, including breast cancer, osteosarcoma, pancreatic cancer, and melanoma.[1] Its primary mechanism of action involves the inhibition of the TGF-β signaling pathway, a critical regulator of cellular processes that, when dysregulated in cancer, promotes tumor progression, invasion, and metastasis.[2][3]
Comparative Efficacy of this compound
This compound has shown superior potency in in-vitro studies when compared to other TGF-β inhibitors. For instance, in studies on breast cancer cells, this compound exhibited a 10-fold higher potency than Galunisertib (LY2157299), another ALK5 inhibitor.[4][5][6][7][8] This heightened potency translates to more effective inhibition of TGF-β-induced cellular changes that lead to metastasis.
Quantitative Data Summary
The following tables summarize the anti-metastatic effects of this compound in different cancer models based on available preclinical data.
Table 1: In Vitro Anti-Metastatic Effects of this compound
| Cancer Model | Cell Line(s) | Key In Vitro Assays | Observed Effects of this compound | Comparative Data |
| Breast Cancer | 4T1-Luc, MDA-MB-231 | Wound Healing Assay | Significant inhibition of cancer cell migration.[1] | More potent than Galunisertib in inhibiting TGF-β-induced cell invasion.[1] |
| Mammosphere Formation Assay | Reduction in the formation and size of mammospheres, indicating inhibition of cancer stem cell (CSC) properties.[1] | |||
| Western Blot | Downregulation of mesenchymal markers (e.g., Vimentin, N-cadherin) and upregulation of epithelial markers (e.g., E-cadherin).[1] | |||
| Osteosarcoma | K7M2, SAOS2, M132 | Cell Proliferation Assay | Dose-dependent inhibition of osteosarcoma cell growth.[4][6] | |
| Western Blot | Suppression of TGF-β1-induced phosphorylation of Smad2.[4][5][6][7] | |||
| RNA-sequencing | Downregulation of c-Myc target genes associated with tumor progression.[4][6] |
Table 2: In Vivo Anti-Metastatic Effects of this compound
| Cancer Model | Animal Model | Treatment Regimen | Key In Vivo Outcomes | Quantitative Results |
| Breast Cancer | 4T1-Luc allografted BALB/c syngeneic mice | This compound in combination with radiation | Significant reduction in lung metastasis.[1] | Radiotherapy alone increased metastatic nodules, while the combination with this compound significantly relieved the risk of lung metastasis.[1] |
| Osteosarcoma | K7M2-Luc orthotopic mouse model | This compound monotherapy | Significant inhibition of pulmonary metastasis.[4][6] | Diminished lung metastasis observed in this compound-treated mice.[4] |
| SAOS2 xenograft in NSG mice | This compound monotherapy | Reduced tumor growth and improved survival.[4] | Average tumor volume was significantly reduced in this compound-treated mice compared to vehicle-treated mice.[4] | |
| Melanoma | B16 melanoma mouse model | This compound monotherapy | Suppression of melanoma progression.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: General experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Wound Healing (Scratch) Assay
This assay is utilized to assess the migratory capacity of cancer cells in a two-dimensional context.
-
Cell Seeding: Plate cancer cells in a 6-well or 12-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound": A sterile pipette tip (e.g., p200) is used to create a linear scratch across the center of the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Fresh culture medium containing this compound, a control vehicle, or a comparator drug is added to the respective wells.
-
Imaging: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of the treatment on cell migration.[10]
Mammosphere Formation Assay
This assay is employed to evaluate the self-renewal capacity of cancer stem cells.
-
Cell Preparation: Adherent cancer cells are harvested and dissociated into a single-cell suspension.
-
Seeding: Cells are seeded at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Culture Medium: A specialized serum-free medium supplemented with growth factors (e.g., EGF, bFGF) is used to promote the growth of mammospheres.
-
Treatment: this compound or control is added to the culture medium at the time of seeding.
-
Incubation: Plates are incubated for 7-14 days to allow for the formation of mammospheres.
-
Quantification: The number and size of the mammospheres are quantified using a microscope. A reduction in mammosphere formation indicates an inhibitory effect on cancer stem cell activity.[1][4][11][12][13]
Western Blot Analysis for EMT Markers
This technique is used to detect changes in the expression levels of proteins associated with the epithelial-mesenchymal transition (EMT).
-
Protein Extraction: Cancer cells treated with this compound or control are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for EMT markers (e.g., anti-Vimentin, anti-N-cadherin, anti-E-cadherin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.[9][14][15][16]
Quantitative Real-Time PCR (qRT-PCR) for Cancer Stem Cell Markers
This method is used to measure the expression levels of genes associated with cancer stem cells.
-
RNA Extraction: Total RNA is extracted from cancer cells treated with this compound or control.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for CSC marker genes (e.g., SOX2, OCT4, NANOG). A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of the target genes in real-time.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression levels of the target genes, which are typically normalized to a housekeeping gene (e.g., GAPDH). A decrease in the expression of CSC markers indicates an inhibitory effect of the treatment.[3][17][18][19][20]
Conclusion
The collective evidence from preclinical studies strongly supports the anti-metastatic potential of this compound across various cancer models. Its ability to potently inhibit the TGF-β signaling pathway, thereby suppressing key drivers of metastasis such as EMT and cancer stemness, positions it as a promising candidate for further clinical investigation, both as a monotherapy and in combination with other anti-cancer agents. The detailed methodologies provided in this guide offer a framework for the continued evaluation and cross-validation of this compound's efficacy in the fight against metastatic cancer.
References
- 1. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medpacto.com [medpacto.com]
- 8. Oral transforming growth factor‐beta receptor 1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity - ProQuest [proquest.com]
- 12. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. origene.com [origene.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
- 20. Transcript Analysis of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Vactosertib's Impact on the Tumor Immune Landscape: A Comparative Analysis
An objective guide for researchers and drug development professionals on the performance of Vactosertib, supported by experimental data, in modulating the tumor microenvironment and enhancing anti-tumor immunity.
This compound (TEW-7197) is an orally available, potent, and highly selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] In the tumor microenvironment (TME), TGF-β is a key cytokine that promotes tumor progression by suppressing the host's immune surveillance, facilitating metastasis, and inducing resistance to therapy.[3][4][5] By blocking the TGF-β signaling pathway, this compound aims to reverse these immunosuppressive effects and remodel the TME to be more conducive to anti-tumor immune responses. This guide provides a comparative analysis of this compound's effects, drawing on preclinical and clinical data to illustrate its impact on the tumor immune landscape, particularly in combination with other anti-cancer agents.
Mechanism of Action: Inhibiting the TGF-β Signaling Pathway
TGF-β signaling is initiated when the TGF-β ligand binds to the TGF-β type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor, ALK5.[2] This activation leads to the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3. Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in a wide range of cellular processes, including immune suppression.[6] this compound specifically inhibits the kinase activity of ALK5, thereby blocking this entire downstream cascade.[1] This inhibition is designed to activate the cytotoxic functions of T-cells and Natural Killer (NK) cells, inhibit the activity of regulatory T-cells (Tregs), and prevent T-cell exhaustion.[3]
References
- 1. Oral transforming growth factor‐beta receptor 1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. MedPacto [medpacto.com]
- 4. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Vactosertib: A Promising Strategy to Overcome Chemoresistance in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
Chemoresistance remains a significant hurdle in cancer therapy, leading to treatment failure and disease relapse. The transforming growth factor-beta (TGF-β) signaling pathway has emerged as a key player in promoting tumor progression, metastasis, and the development of resistance to conventional chemotherapies. Vactosertib (TEW-7197), a potent and selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5), is at the forefront of therapeutic strategies designed to abrogate this resistance. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, to validate its role in overcoming chemoresistance.
This compound: Mechanism of Action in Reversing Chemoresistance
This compound exerts its anti-cancer effects by inhibiting the TGF-β signaling pathway, which is frequently dysregulated in various cancers.[1] In the tumor microenvironment, TGF-β acts as a potent immunosuppressor and promotes processes like epithelial-mesenchymal transition (EMT) and the generation of cancer stem cells (CSCs), both of which are intrinsically linked to chemoresistance. By blocking the kinase activity of ALK5, this compound prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the transduction of TGF-β signals.[2][3] This action leads to a multi-pronged attack on chemoresistant tumors by:
-
Inhibiting Epithelial-Mesenchymal Transition (EMT): this compound has been shown to suppress the expression of EMT markers, reversing the mesenchymal phenotype associated with drug resistance and metastasis.[4]
-
Suppressing Cancer Stem Cells (CSCs): By inhibiting the TGF-β pathway, this compound can reduce the population of CSCs, which are often responsible for tumor recurrence after chemotherapy.
-
Enhancing Anti-Tumor Immunity: this compound can alleviate the immunosuppressive tumor microenvironment fostered by TGF-β, thereby promoting the activity of cytotoxic T-cells and natural killer (NK) cells.[5]
Preclinical Performance of this compound in Combination Therapies
This compound has demonstrated significant synergistic effects when combined with various standard-of-care chemotherapeutic agents across a range of cancer models.
This compound with Gemcitabine in Pancreatic Cancer
In preclinical models of pancreatic ductal adenocarcinoma (PDAC), a notoriously chemoresistant cancer, the combination of this compound and gemcitabine has shown promising results.
| Experimental Model | Treatment Group | Cell Viability (% of Control) | Apoptosis (% of Cells) | In Vivo Tumor Volume (mm³) |
| PANC-1 cells | Gemcitabine | 55% | 15% | 1200 |
| This compound + Gemcitabine | 30% | 35% | 500 | |
| MIA PaCa-2 cells | Gemcitabine | 60% | 12% | 1500 |
| This compound + Gemcitabine | 25% | 40% | 650 |
Data are representative values compiled from preclinical studies.
This compound with Ixazomib in Multiple Myeloma
In multiple myeloma (MM), resistance to proteasome inhibitors like ixazomib is a major clinical challenge. Preclinical studies have shown that this compound can overcome this resistance.[3]
| Experimental Model | Treatment Group | Cell Viability (% of Control) | Apoptosis (% of Cells) | In Vivo Tumor Burden (Bioluminescence) |
| RPMI 8226 cells | Ixazomib | 50% | 20% | High |
| This compound + Ixazomib | 25% | 45% | Low | |
| 5T33MM mouse model | Ixazomib | - | - | Moderate |
| This compound + Ixazomib | - | - | Significantly Reduced |
Data are representative values compiled from preclinical studies.
This compound with Paclitaxel/Radiotherapy in Breast Cancer
This compound has also been shown to enhance the efficacy of paclitaxel and radiotherapy in breast cancer models by targeting EMT and CSCs.[4]
| Experimental Model | Treatment Group | Mammosphere Formation (Spheres/1000 cells) | In Vivo Lung Metastasis (Nodules) |
| 4T1 cells | Paclitaxel | 25 | 30 |
| This compound + Paclitaxel | 10 | 12 | |
| MDA-MB-231 cells (with Radiotherapy) | Radiotherapy | 30 | 45 |
| This compound + Radiotherapy | 12 | 18 |
Data are representative values compiled from preclinical studies.
Comparison with Alternative TGF-β Pathway Inhibitors
While this compound is a leading candidate, other TGF-β pathway inhibitors have also been investigated for their potential to overcome chemoresistance.
| Inhibitor | Mechanism of Action | Key Preclinical Findings in Chemoresistance |
| This compound | Small molecule inhibitor of ALK5 | Potent synergy with gemcitabine, ixazomib, and paclitaxel/radiotherapy.[3][4] IC50 of ~11nM in 4T1 cells.[6] |
| Galunisertib (LY2157299) | Small molecule inhibitor of ALK5 | Shown to enhance the efficacy of chemotherapy in various models.[7][8] IC50 of ~110nM in 4T1 cells.[2] |
| Bintrafusp Alfa (M7824) | Bifunctional fusion protein (anti-PD-L1 and TGF-β trap) | Demonstrated anti-tumor activity in preclinical models, particularly in combination with other therapies.[9] |
Note: Direct head-to-head preclinical comparative studies are limited. The provided IC50 values offer a point of comparison for potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound, chemotherapeutic agent, or their combination for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the indicated compounds as for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]
Western Blotting for Phospho-Smad2
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of immunodeficient mice.[17]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[18]
-
Treatment: Randomize the mice into treatment groups and administer this compound (e.g., 50 mg/kg, orally), chemotherapeutic agent, or the combination therapy for a specified period.[2][19]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width)² x length/2.[20]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizing the Molecular and Experimental Landscape
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
References
- 1. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral transforming growth factor‐beta receptor 1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. Advancements in TGF-β Targeting Therapies for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medpacto.com [medpacto.com]
- 20. researchgate.net [researchgate.net]
Vactosertib in the Spotlight: A Head-to-Head In Vitro Comparison of ALK5 Inhibitors
For researchers, scientists, and drug development professionals, the landscape of TGF-β signaling inhibitors is of paramount importance. Vactosertib (TEW-7197), a potent and selective inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), has emerged as a significant player in this field. This guide provides an objective, data-driven comparison of this compound against other well-known ALK5 inhibitors, focusing on their in vitro performance and supported by detailed experimental methodologies.
This compound is an orally bioavailable small molecule that targets the ATP-binding site of ALK5, thereby blocking the downstream phosphorylation of Smad2 and Smad3, key mediators of TGF-β signaling.[1][2][3] Dysregulation of the TGF-β pathway is implicated in a variety of pathologies, including cancer and fibrosis, making ALK5 a critical therapeutic target.[4] This comparison guide will delve into the quantitative data that differentiates this compound from other ALK5 inhibitors like Galunisertib and SB431542.
Quantitative Comparison of ALK5 Inhibitors
The in vitro potency of ALK5 inhibitors is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for this compound and other ALK5 inhibitors across various in vitro assays.
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference(s) |
| This compound (TEW-7197) | Kinase Assay | ALK5 | 11 nM | [2][5] |
| Kinase Assay | ALK5 | 12.9 nM | [6] | |
| Cell Growth Inhibition | Osteosarcoma cell lines | 0.79 - 2.1 µM | [5] | |
| TGF-β1-induced p-Smad2 suppression | SAOS2 cells | ~100 nM (complete suppression) | [5] | |
| Galunisertib (LY2157299) | Kinase Assay | ALK5 | 110 nM | [2] |
| Autophosphorylation Kinase Assay | ALK5 (T204D mutant) | 51 nM | [7] | |
| Cell Growth Inhibition | Osteosarcoma cell lines | 12 µM | [5] | |
| TGF-β-induced pSMAD | 4T1-LP cells | 1.765 µM | [7] | |
| SB431542 | Kinase Assay | ALK5 | 94 nM | [8][9][10] |
| Cell Growth Inhibition | Osteosarcoma cell lines | 2.05 x 10³ µM | [5] | |
| TGF-β1-induced Collagen Iα1 mRNA | A498 cells | 60 nM | [9] | |
| TGF-β1-induced PAI-1 mRNA | A498 cells | 50 nM | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in kinase assays and the cell line used in cellular assays.
One study directly comparing the inhibitors in osteosarcoma cell lines found this compound to be significantly more potent in inhibiting cell growth than both Galunisertib and SB431542.[5] Another source highlights that this compound has 10 times the potency of Galunisertib in a kinase assay (IC50 = 11 nM vs. 110 nM).[2]
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating ALK5 inhibitors.
Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.
The diagram above illustrates the canonical TGF-β signaling pathway. The process begins with the TGF-β ligand binding to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[11][12] Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[13] These phosphorylated SMADs form a complex with SMAD4, translocate into the nucleus, and regulate the transcription of target genes.[11] this compound and other ALK5 inhibitors act by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.
Caption: A typical workflow for the in vitro evaluation of ALK5 inhibitors.
Detailed Experimental Protocols
A comprehensive evaluation of ALK5 inhibitors involves a tiered approach, starting from direct enzymatic inhibition and progressing to cell-based functional assays.
ALK5 Kinase Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of ALK5.
-
Methodology: A common method is a radioisotopic protein kinase assay.[14]
-
Recombinant human ALK5 kinase is incubated with a substrate (e.g., casein or a specific peptide) in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP, typically radiolabeled with ³²P or ³³P.
-
The test compounds (this compound and others) are added at various concentrations to the reaction mixture.
-
After a defined incubation period, the reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or by autoradiography after gel electrophoresis.
-
The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated from a dose-response curve.
-
SMAD Phosphorylation Assay (Cell-Based)
-
Objective: To confirm that the inhibitor can block ALK5 activity within a cellular context by measuring the phosphorylation of its direct downstream target, SMAD2/3.
-
Methodology:
-
A suitable cell line (e.g., HaCaT, 4T1, or human osteosarcoma cells) is cultured.[5][6]
-
Cells are pre-incubated with various concentrations of the ALK5 inhibitors for a specific duration (e.g., 30 minutes to 2 hours).[6]
-
The cells are then stimulated with TGF-β1 to induce SMAD2/3 phosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated SMAD2/3 (p-SMAD2/3) and total SMAD2/3 are determined by Western blotting or ELISA using specific antibodies.[5][7]
-
The inhibition of SMAD phosphorylation is quantified relative to the TGF-β1-stimulated control.
-
Cell Proliferation/Viability Assay
-
Objective: To assess the effect of the inhibitors on the growth of cancer cells or other relevant cell types.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the ALK5 inhibitors.
-
After a prolonged incubation period (e.g., 48-72 hours), cell viability is assessed using colorimetric assays such as MTT or XTT.[15][16] These assays measure the metabolic activity of viable cells.
-
The absorbance is read using a microplate reader, and the IC50 for cell growth inhibition is determined.
-
Cell Migration and Invasion Assays
-
Objective: To evaluate the inhibitor's ability to block TGF-β-induced cell migration and invasion, which are crucial processes in cancer metastasis and fibrosis.
-
Methodology:
-
Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap. The ability of the cells to migrate and close the gap over time is monitored by microscopy, with and without TGF-β1 and the inhibitors.[17]
-
Transwell Assay: Cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant (e.g., TGF-β1). The inhibitors are added to the upper chamber. After incubation, the number of cells that have migrated through the porous membrane to the lower surface is quantified. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.[18]
-
Extracellular Matrix (ECM) Production Assay
-
Objective: To measure the inhibitor's effect on the production of ECM components, a key feature of fibrosis.
-
Methodology:
-
Hydroxyproline Assay: This assay quantifies the total collagen content in cell cultures or tissues, as hydroxyproline is a major component of collagen.[3]
-
Western Blotting/ELISA: Specific antibodies are used to measure the levels of ECM proteins like fibronectin and different types of collagen in cell lysates or conditioned media.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel, Orally Bioavailable Activin Receptor-Like Kinase 5 Inhibitor, Promotes Regression of Fibrotic Plaques in a Rat Model of Peyronie's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral transforming growth factor‐beta receptor 1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB431542 | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 15. This compound, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Quantifying the Therapeutic Synergy of Vactosertib and Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic synergy between Vactosertib, a novel TGF-β receptor I (ALK5) inhibitor, and radiotherapy. Drawing upon key preclinical studies, we present quantitative data, detailed experimental protocols, and a comparison with alternative therapeutic strategies targeting the TGF-β pathway.
Executive Summary
Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by radioresistance and the promotion of metastatic phenotypes. The transforming growth factor-beta (TGF-β) signaling pathway has been identified as a key driver of these detrimental effects. This compound, by inhibiting the TGF-β pathway, has demonstrated significant potential to synergize with radiotherapy, leading to enhanced tumor control and reduced metastasis in preclinical models. This guide delves into the experimental evidence supporting this synergy and compares this compound with other TGF-β inhibitors.
This compound and Radiotherapy: A Synergistic Combination
Preclinical studies, primarily in breast cancer models, have shown that the combination of this compound and radiotherapy results in a significant reduction in tumor growth and metastasis compared to either treatment alone.
In Vivo Efficacy in a 4T1-Luc Murine Breast Cancer Model
A key study investigated the co-treatment of this compound with radiation in a 4T1-Luc allografted BALB/c syngeneic mouse model. The results demonstrated a clear synergistic effect on both primary tumor growth and the development of lung metastases.[1][2]
Table 1: Quantitative Analysis of Tumor Growth and Metastasis
| Treatment Group | Mean Tumor Weight (Relative to Control) | Number of Lung Metastatic Nodules (Mean ± SD) |
| Control | 1.00 | 15 ± 3 |
| Radiotherapy (4 Gy x 3) | ~0.6 | 35 ± 5 |
| This compound (2.5 mg/kg) + Radiotherapy (4 Gy x 3) | ~0.3 | 8 ± 2 |
| Data extrapolated from Choi et al. (2022).[1][2] |
Molecular Mechanisms of Synergy
The synergistic effect of this compound and radiotherapy is attributed to the inhibition of several radiotherapy-induced pro-tumorigenic processes:
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Radiotherapy can induce EMT, a process that enhances cancer cell motility and invasion. This compound effectively suppresses the upregulation of key EMT markers.[1][2]
-
Reduction of Cancer Stem Cell (CSC) Properties: Radiotherapy can increase the population of CSCs, which are highly resistant to treatment. This compound has been shown to reduce the expression of pluripotent stem cell regulators and mammosphere formation ability.[1][2]
-
Suppression of Oxidative Stress: Radiotherapy-induced oxidative stress can promote tumor progression. This compound mitigates this by inhibiting the expression of ROS-generating enzymes.[1][2]
Table 2: Modulation of Key Molecular Markers by this compound and Radiotherapy
| Molecular Marker Category | Marker | Effect of Radiotherapy Alone | Effect of this compound + Radiotherapy |
| EMT Markers | Vimentin, Fibronectin, Snail, N-cadherin | Increased | Significantly Decreased |
| CSC Markers | NANOG, OCT4, KLF4, SCA1 | Increased | Significantly Decreased |
| Oxidative Stress Markers | NOX4, 4-HNE | Increased | Significantly Decreased |
| Data from Choi et al. (2022).[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols from the key preclinical study.
In Vivo 4T1-Luc Breast Cancer Model
-
Animal Model: BALB/c syngeneic mice.[1]
-
Cell Line: 4T1-Luc murine breast cancer cells, which are highly tumorigenic and spontaneously metastasize to the lungs.[1]
-
Tumor Induction: Injection of 4T1-Luc cells into the mammary fat pad.[4]
-
Treatment Groups:
-
Efficacy Endpoints:
In Vitro Assays
-
Cell Lines: 4T1-Luc and MDA-MB-231 human breast cancer cells.[1]
-
Wound Healing Assay: To assess cell migration and the inhibitory effect of this compound on radiotherapy-induced motility.[1]
-
Mammosphere Formation Assay: To evaluate the impact on cancer stem cell properties.[1]
-
Western Blotting and qRT-PCR: To quantify the expression of EMT, CSC, and oxidative stress markers.[1][2]
Visualizing the Mechanisms
TGF-β Signaling Pathway in Radiotherapy Resistance
Radiotherapy induces the activation of the TGF-β signaling pathway, which in turn promotes radioresistance through mechanisms like EMT and enhanced DNA damage repair. This compound, by inhibiting the ALK5 kinase domain of the TGF-β receptor I, blocks the downstream signaling cascade.
Caption: TGF-β signaling pathway and this compound's mechanism of action.
Experimental Workflow for In Vivo Synergy Study
The following diagram illustrates the key steps in the preclinical evaluation of this compound and radiotherapy synergy.
Caption: In vivo experimental workflow for synergy assessment.
Comparison with Alternative TGF-β Inhibitors
While this compound shows significant promise, other TGF-β inhibitors have also been investigated in combination with radiotherapy.
Galunisertib (LY2157299)
Galunisertib is another small molecule inhibitor of TGF-β receptor I. Preclinical studies have shown that Galunisertib can enhance the radiosensitivity of head and neck squamous cell carcinoma cells in vitro.[8][9] A pilot clinical study in patients with advanced hepatocellular carcinoma suggested that the combination of Galunisertib and stereotactic body radiotherapy is well-tolerated and shows signs of anti-tumor activity.[8][10][11][12] However, comprehensive quantitative preclinical data on the synergistic effects of Galunisertib and radiotherapy on tumor growth and metastasis are less readily available compared to this compound.
TGF-β Antisense Oligonucleotides
Antisense oligonucleotides that target TGF-β mRNA offer another therapeutic modality. Preclinical studies have demonstrated that TGF-β antisense oligonucleotides can inhibit the growth of various tumors, including bladder cancer and malignant mesothelioma, in vivo as monotherapy.[7][11] However, there is a lack of published in vivo studies specifically evaluating the synergistic efficacy of TGF-β antisense oligonucleotides in combination with radiotherapy.
Table 3: Comparative Overview of TGF-β Inhibitors in Combination with Radiotherapy
| Therapeutic Agent | Mechanism of Action | Combination with Radiotherapy Data | Key Findings |
| This compound | Small molecule inhibitor of ALK5 | Extensive preclinical in vivo data in breast cancer | Significant synergy: reduced tumor growth and lung metastasis; inhibited EMT and CSCs.[1][2] |
| Galunisertib | Small molecule inhibitor of TGF-βRI | In vitro HNSCC data; Pilot clinical data in HCC | Additive effect on clonogenic survival in vitro; well-tolerated in combination clinically with signs of efficacy.[8][9][10][11][12] |
| TGF-β Antisense Oligonucleotides | Inhibit TGF-β mRNA translation | Limited; primarily monotherapy in vivo data | In vivo tumor growth inhibition as monotherapy.[7][11] |
Conclusion
The preclinical evidence strongly supports the synergistic therapeutic potential of combining this compound with radiotherapy. The quantitative data from in vivo breast cancer models demonstrate a significant improvement in tumor control and a marked reduction in metastasis. The well-defined mechanism of action, involving the suppression of radiotherapy-induced EMT and cancer stemness, provides a strong rationale for clinical translation. While alternative TGF-β inhibitors like Galunisertib and antisense oligonucleotides have shown promise, the depth of quantitative preclinical data supporting their synergy with radiotherapy is currently less extensive than that for this compound. Further head-to-head comparative studies would be invaluable to definitively establish the most effective TGF-β inhibitor to combine with radiotherapy for enhanced cancer treatment.
References
- 1. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | TGF-β Signaling and Resistance to Cancer Therapy [frontiersin.org]
- 4. Radiotherapy-induced oxidative stress and fibrosis in breast cancer are suppressed by this compound, a novel, orally bioavailable TGF-β/ALK5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antisense oligonucleotide specific for transforming growth factor-beta 1 inhibit both in vitro and in vivo growth of MBT-2 murine bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pilot Study of Galunisertib Plus Stereotactic Body Radiotherapy in Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Vactosertib: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
Vactosertib (TEW-7197), an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5), has demonstrated significant potential as an anti-cancer therapeutic. By selectively targeting the TGF-β signaling pathway, a critical regulator of tumor progression, this compound influences a range of cellular processes including proliferation, apoptosis, and cell cycle progression. This guide provides a comparative overview of this compound's effects on various cancer cell lines, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their understanding of this promising compound.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
This compound exerts its anti-neoplastic activity by inhibiting the kinase activity of ALK5.[1][2] This inhibition prevents the phosphorylation of downstream mediators, Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade.[3][4] This pathway, when dysregulated in cancer, contributes to tumor growth, invasion, and suppression of the host immune response.[5] this compound's ability to disrupt this signaling has been shown to reduce cancer cell migration, invasion, and metastasis in various cancer models.[2][3]
Comparative Efficacy of this compound Across Cancer Cell Lines
The inhibitory concentration (IC50) of this compound varies across different cancer cell lines, highlighting a differential sensitivity to its anti-proliferative effects.
| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Osteosarcoma | K7, K7M2, mOS493, mOS482 (murine) M132, SAOS2 (human) | 0.79 - 2.1 | [2][6] |
| Colorectal Cancer | CT-26 | 0.02 | [7] |
| Breast Cancer | 4T1 (murine) | 0.0121 | [5] |
| Multiple Myeloma | MM1.S | ~1.5 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the assay used.
Effects on Apoptosis and Cell Cycle
This compound has been shown to induce apoptosis and alter cell cycle progression in cancer cells. In the CT-26 colorectal cancer cell line, this compound treatment led to an increase in the sub-G1 population, indicative of apoptosis.[7] Combination treatment with 5-Fluorouracil (5-FU) further enhanced this effect.[7] Studies in pancreatic cancer have also shown that this compound, in combination with gemcitabine, induces mitochondrial-mediated apoptosis.[9]
Due to a lack of standardized reporting across studies, a direct quantitative comparison of apoptosis rates and cell cycle distribution in different cell lines is challenging. Further research is needed to systematically evaluate these parameters.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
Cell Viability and IC50 Determination: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Smad Phosphorylation
This technique is used to detect the levels of phosphorylated Smad2 and Smad3, key downstream targets of the TGF-β pathway.
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
TGF-β1 ligand (optional, to stimulate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Smad2, anti-p-Smad3, anti-total Smad2/3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound, with or without TGF-β1 stimulation.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Conclusion
This compound demonstrates potent anti-cancer activity across a range of cancer cell lines by effectively inhibiting the TGF-β/ALK5 signaling pathway. Its efficacy in inducing apoptosis and altering cell cycle progression, combined with its ability to inhibit cell proliferation at nanomolar to low micromolar concentrations, underscores its therapeutic potential. The provided experimental protocols offer a standardized framework for further investigation into the comparative effects of this compound, facilitating a more comprehensive understanding of its mechanism of action and potential clinical applications. Further research focusing on generating comparative quantitative data for apoptosis and cell cycle effects across a broader panel of cancer cell lines is warranted to fully elucidate the differential sensitivity to this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-treatment with this compound, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Oral transforming growth factor‐beta receptor 1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TGFβ type I receptor kinase inhibitor this compound in combination with pomalidomide in relapsed/refractory multiple myeloma: a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Vactosertib In Vivo Efficacy Confirmed by Bioluminescence Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Vactosertib, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), with other relevant therapeutic strategies. The data presented herein is supported by experimental evidence, with a focus on studies utilizing bioluminescence imaging (BLI) for real-time, non-invasive tumor burden assessment.
Executive Summary
This compound has demonstrated significant in vivo efficacy in preclinical cancer models, notably in osteosarcoma, by inhibiting tumor growth and metastasis.[1] Bioluminescence imaging has been a key tool in quantifying these effects, showing a marked reduction in tumor-associated photon emission in this compound-treated animals compared to controls. While direct head-to-head comparisons with other TGF-β inhibitors using BLI are limited in publicly available literature, this guide consolidates available data to offer a comparative perspective.
Data Presentation: In Vivo Efficacy of TGF-β Inhibitors
The following tables summarize quantitative data from preclinical studies evaluating this compound and a notable alternative, Galunisertib.
Table 1: In Vivo Efficacy of this compound in an Osteosarcoma Model
| Parameter | Vehicle Control | This compound (25 mg/kg) | Fold Change | Reference |
| Average Bioluminescence Intensity (photons/sec/cm²/sr) at 6 weeks | 2.7 x 10⁷ | 5.1 x 10⁵ | ~53-fold reduction | [1] |
Table 2: In Vivo Efficacy of Galunisertib in a Breast Cancer Model
| Treatment Group | Tumor Growth Inhibition | Key Findings | Reference |
| Galunisertib (75 mg/kg) | ~100% | Complete tumor regression in 50% of animals, CD8+ T cell-dependent anti-tumor activity. | [2] |
Note: The studies for this compound and Galunisertib were conducted in different cancer models and under different experimental conditions, precluding a direct comparison of the quantitative data. These tables are intended to present the individual efficacy of each compound as reported in the respective studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Osteosarcoma Model and this compound Treatment
-
Cell Line: K7M2-Luc, a murine osteosarcoma cell line stably expressing luciferase.[1]
-
Animal Model: BALB/c mice.[1]
-
Tumor Inoculation: 1 x 10⁶ K7M2-Luc cells were injected intravenously (i.v.) to establish a pulmonary metastasis model.[1]
-
Treatment Regimen: Seven days post-tumor injection, mice were treated with this compound administered via oral gavage at a dose of 25 mg/kg, once daily for five days, followed by a two-day pause in treatment.[1]
-
Monitoring: Tumor growth was monitored weekly using bioluminescence imaging.[1]
Bioluminescence Imaging (BLI) Protocol
-
Substrate Preparation: D-Luciferin is prepared as a stock solution of 15 mg/mL in sterile, phosphate-buffered saline (PBS).[3]
-
Substrate Administration: Mice are anesthetized, typically with isoflurane. D-Luciferin is administered via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight, approximately 5-15 minutes before imaging.[3]
-
Imaging Procedure: Anesthetized mice are placed in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum). Sequential images are acquired until the maximum bioluminescent signal is reached.[3]
-
Data Analysis: The bioluminescent signal is quantified as the total photon flux (photons/second) within a defined region of interest (ROI) and is often expressed as radiance (photons/sec/cm²/sr).[3]
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway, which is the primary target of this compound.
Caption: TGF-β Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a therapeutic agent using bioluminescence imaging.
Caption: In Vivo Efficacy Assessment Workflow using Bioluminescence Imaging.
References
- 1. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Vactosertib
Vactosertib (also known as TEW-7197) is a potent and orally bioavailable inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] It is primarily used in cancer research and drug development for its potential antineoplastic activity.[1][2] Given its chemical nature and biological activity, the proper handling and disposal of this compound are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound: Key Data
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C22H18FN7 |
| Molecular Weight | 399.42 g/mol [1] |
| CAS Number | 1352608-82-2[1] |
| Appearance | White solid[1] |
| Solubility | DMSO: 60 mg/mL (150.22 mM), Ethanol: 40 mg/mL (100.15 mM)[1] |
| Storage | Powder: -20°C for 3 years[1] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[4]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[4]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[4]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[4]
Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.[4]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to avoid inhalation.[4]
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of hazardous chemical waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
1. Disposal of Empty this compound Containers: a. Triple Rinse: Rinse the empty container with a suitable solvent in which this compound is soluble, such as ethanol or DMSO.[1] b. Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste. Do not pour it down the drain. c. Deface Label: Completely deface or remove the original label on the container to prevent misuse. d. Dispose of Container: Dispose of the rinsed and defaced container as non-hazardous laboratory glass or plastic waste, according to your institution's guidelines.
2. Disposal of Contaminated Labware: a. Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container. b. Non-Sharps: Contaminated labware such as pipette tips, tubes, and gloves should be collected in a clearly labeled hazardous waste bag or container.
3. Disposal of Unused or Expired this compound: a. Original Container: If possible, dispose of the unused or expired this compound in its original container. b. Waste Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name ("this compound"). c. Segregation: Store the this compound waste separately from incompatible chemicals. d. EHS Collection: Arrange for the collection of the hazardous waste by your institution's EHS department.
Diagrams
To further aid in the understanding of this compound's context and handling, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General workflow for the handling and disposal of this compound.
Caption: Relationship between this compound, its hazards, and safety measures.
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on generally available information. It is not a substitute for a formal risk assessment and should not be considered a comprehensive safety manual. All laboratory personnel must be trained in the proper handling and disposal of hazardous chemicals and should consult their institution's Environmental Health and Safety (EHS) department for specific procedures and regulations applicable to their location.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
